Idra 21
説明
特性
IUPAC Name |
7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNTCHTJRLTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936887 | |
| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22503-72-6, 163936-78-5, 163936-79-6 | |
| Record name | IDRA 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDRA 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRA-21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Idra-21 on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idra-21 is a benzothiadiazine derivative and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant nootropic effects in animal studies, improving learning and memory. The primary mechanism of action of Idra-21 involves its ability to attenuate the rapid desensitization of AMPA receptors, thereby enhancing excitatory synaptic transmission and promoting the induction of long-term potentiation (LTP). This document provides a detailed technical overview of the molecular mechanisms underlying Idra-21's effects on AMPA receptors, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant pathways and workflows.
Introduction
The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel that mediates the majority of glutamatergic neurotransmission. Its function is tightly regulated, with processes like desensitization—a state where the receptor no longer responds to the agonist despite its continued presence—playing a crucial role in shaping synaptic responses. Positive allosteric modulators (PAMs) of the AMPA receptor, such as Idra-21, represent a promising class of cognitive enhancers. By binding to a site distinct from the glutamate-binding pocket, these molecules can modulate receptor function, typically by reducing desensitization and slowing deactivation. Idra-21 has been shown to be more potent than aniracetam (B1664956) and has a sustained effect, making it a molecule of significant interest in the field of neuropharmacology.[1][2]
Core Mechanism of Action: Allosteric Modulation of AMPA Receptors
Idra-21 acts as a partial positive allosteric modulator of AMPA receptor desensitization.[3][4][5] Unlike full modulators like cyclothiazide (B1669527), Idra-21 has a lower intrinsic activity, which contributes to its favorable safety profile, particularly its reduced neurotoxicity at effective concentrations. The primary effects of Idra-21 on AMPA receptor function are:
-
Attenuation of Desensitization: Idra-21 reduces the rapid, agonist-dependent desensitization of AMPA receptors. This leads to a prolonged ion channel opening in the presence of glutamate (B1630785), resulting in an increased influx of cations (Na+ and Ca2+) and a sustained depolarization of the postsynaptic membrane.
-
Slowing of Deactivation: The compound also slows the rate of AMPA receptor deactivation, which is the closure of the ion channel upon removal of the agonist. This further contributes to the enhancement of the synaptic response.
-
Facilitation of Long-Term Potentiation (LTP): By enhancing AMPA receptor-mediated currents, Idra-21 facilitates the induction of LTP, a cellular correlate of learning and memory. It effectively lowers the threshold for LTP induction.
Signaling Pathway of Idra-21 Action
The following diagram illustrates the proposed signaling pathway for Idra-21's modulation of AMPA receptors.
Caption: Idra-21 binds to an allosteric site on the AMPA receptor, enhancing its function.
Quantitative Data
The following tables summarize the quantitative data available for Idra-21 and related compounds from various experimental systems.
Table 1: Potency of Idra-21 and a Related Compound (c2) on AMPA and Kainate Receptors
| Compound | Receptor Subunit | Cell Type | EC50 (µM) | Maximal Efficacy (% of control) | Reference |
| Idra-21 | Native KARs | Cerebellar Granule Cells | 133 ± 37 | 99 ± 19% | |
| c2 | Native KARs | Cerebellar Granule Cells | 8 ± 4 | 177 ± 20% | |
| Idra-21 | GluA1 | HEK293 | 585 ± 130 | - | |
| c2 | GluA1 | HEK293 | 70 ± 25 | - | |
| Idra-21 | GluA2 | HEK293 | 532 ± 80 | - | |
| c2 | GluA2 | HEK293 | 47 ± 7 | - |
c2: 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, a more potent derivative of Idra-21.
Table 2: Effects of Idra-21 on AMPA Receptor-Mediated Currents
| Parameter | Experimental Condition | Value | Reference |
| Prolongation of AMPAergic autaptic currents | Cultured rat hippocampal neurons | 5.6 times control | |
| EC50 for current prolongation | Cultured rat hippocampal neurons | 150 µM | |
| Slowing of AMPA deactivation | 1-ms application of 1 mM glutamate to excised, outside-out membrane patches | 3 times control | |
| Doubling of charge transfer | Recombinant HEK293 cells (human GluR1/2 flip) | 70 µM | |
| Threshold for increasing intracellular Na+ | Cultured cerebellar granule neurons | 5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Idra-21.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through AMPA receptors in response to glutamate and to assess the modulatory effects of Idra-21.
Experimental Workflow:
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Methodology:
-
Cell Preparation:
-
Primary Neuronal Cultures: Cerebellar granule neurons or hippocampal neurons are cultured from neonatal rats.
-
Transfected HEK293 Cells: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).
-
-
Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 5 HEPES, 5 glucose, 20 sucrose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 HEPES, pH adjusted to 7.4 with KOH.
-
Agonist: Glutamate or AMPA is applied via a rapid perfusion system.
-
Modulator: Idra-21 is dissolved in DMSO and then diluted in the external solution to the final desired concentration.
-
-
Recording:
-
Patch pipettes with a resistance of 3-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
To measure desensitization , a prolonged pulse of glutamate (e.g., 100 µM for 500 ms) is applied, and the decay of the current in the presence of the agonist is recorded.
-
To measure deactivation , a brief pulse of glutamate (e.g., 1 mM for 1 ms) is applied, and the decay of the current after the removal of the agonist is recorded.
-
-
Data Analysis:
-
The peak amplitude and decay time constants of the AMPA receptor-mediated currents are measured before and after the application of Idra-21.
-
The extent of desensitization is quantified by the ratio of the steady-state current to the peak current.
-
Calcium and Sodium Imaging
This method is used to measure changes in intracellular calcium ([Ca2+]i) and sodium ([Na+]i) concentrations following AMPA receptor activation and modulation by Idra-21.
Methodology:
-
Cell Preparation: Primary cultures of cerebellar granule neurons are used.
-
Dye Loading:
-
For [Ca2+]i imaging, cells are loaded with the fluorescent Ca2+ indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
-
For [Na+]i imaging, cells are loaded with the fluorescent Na+ indicator sodium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester (SBFI AM).
-
-
Imaging:
-
Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
The cells are continuously perfused with a Locke's solution.
-
Baseline fluorescence is recorded before the application of any drugs.
-
AMPA, in the presence or absence of Idra-21, is applied, and the changes in fluorescence intensity are recorded over time.
-
-
Data Analysis:
-
The change in fluorescence is converted to a change in ion concentration.
-
The peak and duration of the ion transients are compared between control and Idra-21-treated conditions.
-
Neurotoxicity Assay
This assay is used to assess the potential neurotoxic effects of Idra-21, particularly in comparison to full AMPA receptor modulators like cyclothiazide.
Methodology:
-
Cell Preparation: Primary cultures of cerebellar granule neurons are used.
-
Drug Treatment:
-
Cells are exposed to AMPA (e.g., 50 µM) in the presence of varying concentrations of Idra-21 or cyclothiazide for a specified duration (e.g., 1 hour).
-
Control groups include cells treated with vehicle, AMPA alone, and the modulator alone.
-
To isolate the effects on AMPA receptors, an NMDA receptor antagonist like dizocilpine (B47880) may be included.
-
-
Assessment of Cell Viability:
-
After 24 hours, cell death is quantified using methods such as lactate (B86563) dehydrogenase (LDH) release assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., propidium (B1200493) iodide and Hoechst stain).
-
-
Data Analysis:
-
The percentage of neuronal death is calculated for each treatment condition and compared statistically.
-
Conclusion
Idra-21 is a potent, orally active positive allosteric modulator of AMPA receptors with a distinct mechanism of action as a partial modulator of desensitization. This property allows it to enhance cognitive function with a reduced risk of the neurotoxicity associated with full AMPA receptor modulators. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of Idra-21 and related compounds as potential therapeutics for cognitive disorders. The provided diagrams offer a clear visualization of the molecular interactions and experimental procedures central to the study of this promising nootropic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. IDRA-21 - Wikipedia [en.wikipedia.org]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Technical Guide to the Biological Activity of a(+)-Idra 21
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of a(+)-Idra 21, the active enantiomer of the benzothiadiazine derivative Idra 21. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a(+)-Idra 21 has demonstrated significant potential as a cognitive enhancer. This document consolidates quantitative data on its potency and efficacy, details key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows through structured diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound is a chiral benzothiadiazine derivative that has garnered considerable interest for its nootropic properties. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The biological activity of this compound is stereospecific, with the (+)-enantiomer, a(+)-Idra 21, being the pharmacologically active form[1]. This guide focuses specifically on the biological activity of this active enantiomer.
The primary mechanism of action of a(+)-Idra 21 involves the attenuation of AMPA receptor desensitization[2][3]. By binding to an allosteric site on the receptor, it stabilizes the open-channel conformation, thereby prolonging the synaptic response to glutamate (B1630785). This potentiation of AMPA receptor function is believed to underlie the observed improvements in learning and memory, as it facilitates the induction of long-term potentiation (LTP), a cellular correlate of memory formation[4].
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of a(+)-Idra 21 and its racemic mixture from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Preparation | Receptor Subtype | Reference(s) |
| EC₅₀ (AMPA Current Potentiation) | 150 µM | Cultured Rat Hippocampal Neurons | Native | [3] |
| EC₅₀ (GluA1) | 585 ± 130 µM | HEK293 Cells | Homomeric GluA1 | |
| EC₅₀ (GluA2) | 532 ± 80 µM | HEK293 Cells | Homomeric GluA2 | |
| EC₅₀ (Kainate Receptor) | 568 ± 260 µM | Cerebellar Granule Neurons | Native | |
| Prolongation of AMPAergic Autaptic Currents | 5.6 times control | Cultured Rat Hippocampal Neurons | Native | |
| Slowing of AMPA Deactivation Rate | 3 times control | Excised Outside-Out Membrane Patches | Native | |
| Potentiation of Kainate-Evoked Current | 125 ± 18% | Primary Cultures of Cerebellar Granule Neurons | Native |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Task | Dosing (Oral) | Effect | Reference(s) |
| Rhesus Monkeys (Young Adult) | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Significant improvement in performance, lasting up to 48 hours. 34% increase in accuracy on long-delay trials at best dose. | |
| Rhesus Monkeys (Aged) | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Improved task accuracy, up to 18% increase for medium-delay trials. | |
| Patas Monkeys | Reversal of Alprazolam-Induced Learning Deficit | 3 or 5.6 mg/kg | Potently abated cognitive impairment. | |
| Rats | Water Maze & Passive Avoidance | 4 - 120 µmol/kg | Improved performance in both tasks. | |
| Rats | Reversal of Alprazolam-Induced Deficit | ED₅₀ = 13 µmol/kg | 20- to 30-fold more potent than aniracetam. | |
| Rats | Reversal of Scopolamine-Induced Deficit | ED₅₀ = 108 µmol/kg | 20- to 30-fold more potent than aniracetam. |
Mechanism of Action and Signaling Pathways
a(+)-Idra 21 enhances synaptic strength by positively modulating AMPA receptors. This modulation leads to a cascade of downstream signaling events that are critical for synaptic plasticity, including Long-Term Potentiation (LTP).
AMPA Receptor Modulation
a(+)-Idra 21 binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site. This binding is thought to stabilize the receptor in its open conformation, thereby reducing the rate of desensitization and deactivation. The prolonged channel opening leads to an increased influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺ ions.
Figure 1: a(+)-Idra 21 binding to the AMPA receptor.
Downstream Signaling Cascade in Long-Term Potentiation (LTP)
The enhanced Ca²⁺ influx through AMPA receptors, along with Ca²⁺ entry through NMDA receptors, triggers a series of intracellular signaling cascades that are fundamental to LTP. Key players in this pathway include Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).
Figure 2: Key signaling events following a(+)-Idra 21-mediated AMPA receptor potentiation.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used to characterize the biological activity of a(+)-Idra 21.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Whole-cell patch-clamp recording is a fundamental technique to study the effects of a(+)-Idra 21 on AMPA receptor-mediated currents in individual neurons.
Objective: To measure changes in AMPA receptor currents in response to a(+)-Idra 21 application.
Cell Preparation:
-
Primary neuronal cultures (e.g., from rat hippocampus) or cell lines expressing specific AMPA receptor subunits (e.g., HEK293 cells) are used.
-
Neurons are plated on coverslips and cultured for a sufficient period to allow for synapse formation.
Solutions:
-
External Solution (ACSF): Typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂. The solution is continuously bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: A typical composition includes (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na₂. The pH is adjusted to 7.2-7.3 with CsOH. Cesium is often used to block potassium channels.
Recording Procedure:
-
A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution.
-
The pipette is positioned onto the surface of a neuron under a microscope.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of -60 to -70 mV to record excitatory postsynaptic currents (EPSCs).
-
A baseline of AMPA receptor-mediated currents is established by applying glutamate or by stimulating presynaptic inputs.
-
a(+)-Idra 21 is applied to the bath at various concentrations, and the changes in the amplitude, decay kinetics, and frequency of the AMPA receptor currents are recorded and analyzed.
Figure 3: A simplified workflow for patch-clamp experiments.
In Vivo Behavioral Assay: Delayed Matching-to-Sample (DMTS) Task
The DMTS task is a widely used behavioral paradigm to assess working memory in non-human primates.
Objective: To evaluate the effect of a(+)-Idra 21 on cognitive performance, specifically short-term visual memory.
Subjects: Rhesus monkeys are commonly used for this task.
Apparatus: A computer-controlled touch screen or a panel with multiple response keys and stimulus lights.
Procedure:
-
Training Phase: The monkeys are trained to perform the DMTS task to a stable baseline level of performance. A trial consists of:
-
Sample Presentation: A sample stimulus (e.g., a colored shape) is presented on the screen. The monkey must touch the sample.
-
Delay Period: The sample disappears, and there is a variable delay period (e.g., 1 to 60 seconds) during which the monkey must remember the sample.
-
Choice Phase: Two or more choice stimuli are presented, one of which matches the sample.
-
Response and Reward: The monkey must select the matching stimulus to receive a reward (e.g., a drop of juice). An incorrect choice results in a time-out period.
-
-
Testing Phase:
-
Once a stable baseline performance is achieved, the effects of a(+)-Idra 21 are tested.
-
The drug is administered orally at various doses (e.g., 0.15-10 mg/kg) or a vehicle control is given.
-
The monkey's performance on the DMTS task is recorded and analyzed for changes in accuracy, particularly at longer delay intervals, which are more demanding on working memory.
-
Figure 4: The sequence of events in a single DMTS trial.
Discussion and Future Directions
The available data strongly support the role of a(+)-Idra 21 as a potent cognitive enhancer acting through the positive allosteric modulation of AMPA receptors. Its ability to improve performance in demanding memory tasks in non-human primates, coupled with its long duration of action, makes it a compelling candidate for further investigation for the treatment of cognitive deficits associated with various neurological and psychiatric disorders.
Future research should focus on several key areas:
-
Enantiomer-Specific Pharmacology: A direct quantitative comparison of the binding affinity and modulatory effects of the (+) and (-) enantiomers of this compound on different AMPA receptor subunit combinations is needed to fully characterize its stereospecificity.
-
Detailed Downstream Signaling: Further elucidation of the specific downstream signaling pathways activated by a(+)-Idra 21-mediated AMPA receptor potentiation will provide a more complete understanding of its molecular mechanism of action.
-
Clinical Translation: Given the promising preclinical data, well-controlled clinical trials are warranted to assess the safety, tolerability, and efficacy of a(+)-Idra 21 in human subjects with cognitive impairments.
-
Neurotoxicity Profile: While this compound is reported to have a better neurotoxicity profile than other benzothiadiazides like cyclothiazide, further studies are needed to fully understand its potential for excitotoxicity, especially under conditions of excessive glutamate release, such as in stroke or epilepsy.
Conclusion
a(+)-Idra 21 is a promising cognitive-enhancing compound with a well-defined mechanism of action centered on the positive allosteric modulation of AMPA receptors. The data summarized in this guide highlight its potential for improving learning and memory. The provided experimental frameworks offer a basis for further research into its therapeutic applications. A deeper understanding of its enantiomer-specific pharmacology and downstream signaling will be crucial for its successful translation into clinical practice.
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Benzothiadiazine Derivative IDRA-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IDRA-21, a significant benzothiadiazine derivative known for its nootropic effects. The document details its chemical structure, mechanism of action, pharmacological data, and key experimental methodologies, offering a core resource for professionals in neuroscience and drug development.
Core Compound Profile: IDRA-21
IDRA-21, scientifically known as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is a chiral molecule, with the (+)-IDRA-21 enantiomer being the active form.[1] As a member of the ampakine class of drugs, it has been a subject of research for its potential to enhance cognitive functions such as learning and memory.[1] Studies in animal models have shown that it is approximately 10 to 30 times more potent than aniracetam (B1664956) in reversing cognitive deficits and produces sustained effects for up to 48 hours after a single dose.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of the IDRA-21 compound are summarized below, providing essential information for its synthesis, handling, and experimental use.
| Property | Value | Reference |
| IUPAC Name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
| Molecular Formula | C₈H₉ClN₂O₂S | |
| Molar Mass | 232.68 g·mol⁻¹ | |
| CAS Number | 22503-72-6 | |
| SMILES | CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
| Appearance | Solid | |
| Solubility | DMSO: 25-47 mg/mL; Ethanol: ~1-10 mg/mL (Sparingly soluble) |
Mechanism of Action: AMPA Receptor Modulation
The primary mechanism of action for IDRA-21 is its role as a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors. It enhances excitatory synaptic strength by binding to an allosteric site on the AMPA receptor, thereby attenuating its rapid desensitization in the presence of the neurotransmitter glutamate. This modulation leads to a prolonged influx of positive ions through the receptor's channel, increasing the amplitude and duration of excitatory postsynaptic potentials (EPSPs). This enhancement of synaptic transmission is believed to be the basis for its ability to promote the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Beyond its primary target, IDRA-21 has also been shown to potentiate currents mediated by kainate receptors (KARs). Furthermore, some studies indicate it can act as an inhibitor of synaptic and extrasynaptic NMDA receptors, showing subunit selectivity with a greater effect on NR1a-NR2B receptors compared to NR1a-NR2A.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the potency, efficacy, and behavioral effects of IDRA-21.
Table 1: In Vitro Efficacy and Potency of IDRA-21
| Parameter | Experimental System | Concentration | Effect | Reference |
|---|---|---|---|---|
| Charge Transfer | HEK 293 cells with GluR1/2 receptors | 70 µM | Doubled the glutamate-induced charge transfer | |
| Field EPSP | Rat hippocampal slices | 500 µM | Significantly increased amplitude and half-width | |
| Kainate-Evoked Current | Primary cerebellar granule neurons | Not Specified | 125 ± 18% potentiation |
| Cytotoxicity | Cultured neurons (co-applied with AMPA) | 1 mM | Induced cytotoxicity | |
Table 2: In Vivo Behavioral Effects of IDRA-21 in Primates
| Study Model | Task | Dose Range (Oral) | Key Finding | Reference |
|---|---|---|---|---|
| Young Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Significant improvement in task performance, lasting up to 48h. Accuracy on most difficult trials increased by 34% | |
| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Improved task accuracy, though less robust than in young animals. Increased accuracy up to 18% for medium delay trials |
| Young Pigtail Macaques | Delayed Nonmatching-to-Sample (DNMS) | Not Specified | Significantly improved memory on a difficult version of the task, especially at the longest delay | |
Key Experimental Protocols
This section provides an overview of the methodologies used in prominent studies to characterize IDRA-21.
This protocol describes the use of patch-clamp electrophysiology to measure the effect of IDRA-21 on AMPA receptors expressed in a controlled cell line.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK 293) cells are cultured under standard conditions. The cells are then stably transfected with plasmids encoding human AMPA receptor subunits, such as GluR1 and GluR2 (flip variants), to ensure consistent receptor expression.
-
Whole-Cell Patch-Clamp Recording: Standard whole-cell patch-clamp techniques are employed to record membrane currents from individual transfected cells. Borosilicate glass pipettes are used as electrodes, filled with an internal solution containing ions that mimic the intracellular environment.
-
Drug Application: A rapid solution exchange system is used to apply glutamate to the cell, which activates the expressed AMPA receptors and evokes an inward current. IDRA-21 is pre-applied or co-applied with glutamate at varying concentrations to assess its modulatory effects.
-
Data Analysis: The primary endpoint is the measurement of the glutamate-evoked current. Key parameters analyzed include the peak amplitude of the current and the rate of desensitization (the decay of the current in the sustained presence of glutamate). The effect of IDRA-21 is quantified by its ability to slow the decay rate and/or increase the total charge transfer during glutamate application.
This protocol outlines the Delayed Matching-to-Sample (DMTS) task used to evaluate the pro-cognitive effects of IDRA-21 in rhesus monkeys.
-
Subjects and Housing: Young adult or aged rhesus monkeys are housed individually and maintained on a standard diet. All procedures are conducted in accordance with animal care and use guidelines.
-
DMTS Task Apparatus: The task is performed in a computer-automated testing apparatus. The monkey faces a screen where visual stimuli (e.g., images or shapes) are presented, and it can respond by touching the screen.
-
Behavioral Protocol:
-
Sample Presentation: A single "sample" image is presented in the center of the screen. The monkey must touch it.
-
Delay Period: The screen goes blank for a variable delay period (e.g., a few seconds to over a minute). This period tests the animal's working memory.
-
Choice Presentation: Two or more images appear on the screen, one of which is the original sample image.
-
Response and Reward: The monkey must touch the image that matches the sample. A correct choice is rewarded with a food pellet or juice, while an incorrect choice results in a brief time-out period.
-
-
Drug Administration and Testing: IDRA-21 is administered orally at various doses (e.g., 0.15-10 mg/kg) or as a vehicle control. Behavioral testing sessions are conducted at specific time points after administration (e.g., 1, 24, and 48 hours) to assess the onset and duration of the drug's effects.
-
Data Analysis: The primary performance metric is task accuracy, calculated as the percentage of correct choices. Data are often analyzed based on the length of the delay interval, as longer delays present a greater cognitive challenge. The effects of different doses of IDRA-21 are compared to the vehicle control performance.
Safety and Neurotoxicity Profile
While IDRA-21 demonstrates cognitive-enhancing properties at therapeutic doses, it is not without potential risks. In vitro studies have shown that at high concentrations (orders of magnitude greater than those effective in vivo), IDRA-21 can produce neurotoxic effects when co-applied with AMPA. Furthermore, it may exacerbate neuronal damage following ischemic events, such as stroke, or seizures, where excessive glutamate receptor activation is already a concern. This suggests that while the compound may have a viable therapeutic window, its use in conditions associated with excitotoxicity requires careful consideration.
Conclusion
IDRA-21 stands as a well-characterized benzothiadiazine derivative and a potent positive allosteric modulator of the AMPA receptor. Its ability to attenuate receptor desensitization, promote LTP, and enhance cognitive performance in animal models provides a strong foundation for its study in the context of memory and learning disorders. The detailed methodologies and quantitative data presented in this guide offer a technical resource for researchers aiming to build upon existing knowledge of IDRA-21 and explore the therapeutic potential of AMPA receptor modulation. Future research may focus on developing derivatives with improved pharmacological profiles and further elucidating the long-term effects of this class of compounds.
References
The Neurophysiological Profile of IDRA-21: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDRA-21 is a chiral benzothiadiazine derivative recognized for its potent and long-lasting nootropic effects. As a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, it enhances synaptic plasticity, a fundamental mechanism for learning and memory. This technical guide provides a comprehensive overview of the neurophysiological effects of IDRA-21, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate its cognitive-enhancing properties.
Introduction
IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a small molecule that has garnered significant interest in the field of neuroscience for its ability to improve cognitive function in animal models.[1] Its primary mechanism of action involves the positive allosteric modulation of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[2] By attenuating the desensitization of these receptors, IDRA-21 prolongs the synaptic response to the neurotransmitter glutamate (B1630785), thereby strengthening synaptic connections.[3] This action is believed to underlie its observed effects on long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
Mechanism of Action
IDRA-21 exerts its neurophysiological effects through a dual mechanism involving both AMPA and N-methyl-D-aspartate (NMDA) receptors.
Positive Allosteric Modulation of AMPA Receptors
The principal mechanism of IDRA-21 is its action as a positive allosteric modulator of AMPA receptors.[1] It binds to a site on the receptor distinct from the glutamate binding site and reduces the rate of receptor desensitization. This leads to an increased influx of positive ions into the postsynaptic neuron upon glutamate binding, resulting in a larger and more prolonged excitatory postsynaptic potential (EPSP). This enhancement of AMPA receptor function is thought to be the primary driver of IDRA-21's cognitive-enhancing effects.
dot
Negative Allosteric Modulation of NMDA Receptors
Interestingly, IDRA-21 also acts as a negative modulator of NMDA receptors. Studies have shown that it can reduce NMDA receptor-mediated whole-cell currents in a non-competitive and voltage-independent manner. This effect is more pronounced at lower glycine (B1666218) concentrations, suggesting an interaction with the glycine co-agonist site. Furthermore, IDRA-21 exhibits subunit selectivity, being more effective on NR1a-NR2B receptors compared to NR1a-NR2A receptors. This inhibitory action on NMDA receptors may contribute to its neuroprotective profile under certain conditions, although it can also exacerbate neuronal damage in the context of global ischemia.
Quantitative Data on Neurophysiological Effects
The following tables summarize key quantitative findings from preclinical studies investigating the effects of IDRA-21.
Table 1: In Vitro Electrophysiological Effects
| Parameter | Preparation | Concentration | Effect | Reference |
| Field EPSP Amplitude & Halfwidth | Rat Hippocampal Slices | 500 µM | Significantly increased | |
| AMPAergic Autaptic Currents | Cultured Rat Hippocampal Neurons | EC50: 150 µM | Prolonged (5.6 times control) | |
| AMPA Deactivation Rate | Cultured Rat Hippocampal Neurons | - | Slowed (3 times control) | |
| Kainate-Evoked Current Potentiation | Primary Cultures of Cerebellar Granule Neurons | - | 125 ± 18% | |
| Charge Transfer (GluR1/2 receptors) | Recombinant HEK 293 Cells | 70 µM | Doubled | |
| NMDA Receptor Whole-Cell Currents | Cultured Cerebellar Granule Cells | - | Reduced |
Table 2: In Vivo Cognitive Enhancement Effects
| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference |
| Young Adult Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Significant improvement in performance, especially at long delays (34% increase in accuracy). Effects lasted up to 48 hours. | |
| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Improved task accuracy, though less robust than in young monkeys (up to 18% increase). | |
| Young Pigtail Macaques | Delayed Non-Matching-to-Sample (DNMS) | 2.5 mg/kg (oral) | Significant improvement in memory on a difficult version of the task; largest improvement (from 68% to 80%) on the 90s delay. | |
| Patas Monkeys | Alprazolam-induced learning deficit | 3 or 5.6 mg/kg | Blocked alprazolam-induced learning deficits. | |
| Rats | Reversal of cognitive deficits | - | 10-30 times more potent than aniracetam (B1664956) in reversing deficits induced by alprazolam or scopolamine. |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a generalized representation based on standard methods for studying LTP.
Objective: To assess the effect of IDRA-21 on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of adult male Sprague-Dawley rats. Slices are maintained in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Electrode Placement: A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral afferents, and a recording electrode is positioned in the CA1 dendritic layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Application: IDRA-21 (e.g., 500 µM) is added to the perfusing aCSF.
-
LTP Induction: After a period of drug incubation, a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) is delivered to induce LTP.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
dot
In Vivo Behavioral Assessment: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
This protocol is a generalized representation based on studies assessing cognitive enhancement in non-human primates.
Objective: To evaluate the effect of IDRA-21 on visual recognition memory and working memory in rhesus monkeys.
Methodology:
-
Subjects and Training: Adult rhesus monkeys are trained on a computer-automated DMTS task. The task requires the monkey to remember a sample stimulus (e.g., an image) presented on a touchscreen and then, after a delay period, select the matching stimulus from a set of choices.
-
Task Parameters: The duration of the delay between the sample and choice presentation is varied (e.g., short, medium, long delays) to manipulate the memory load.
-
Dosing and Administration: IDRA-21 is administered orally at various doses (e.g., 0.15-10 mg/kg) or as a single individualized "best dose" determined for each animal. A vehicle control is also used.
-
Testing Sessions: Monkeys perform the DMTS task in daily sessions. Drug and vehicle sessions are typically counterbalanced and separated by a washout period.
-
Data Collection and Analysis: The primary dependent variable is the percentage of correct responses. Reaction times and performance at different delay intervals are also analyzed.
Logical Relationships and Therapeutic Implications
The neurophysiological effects of IDRA-21 translate into observable cognitive enhancements, suggesting its potential as a therapeutic agent for conditions associated with cognitive decline.
dot
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. IDRA 21 | AMPA receptor modulator | Hello Bio [hellobio.com]
- 3. The effects of huperzine A and this compound on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the AMPA receptor modulator this compound on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synaptic Symphony: A Technical Guide to Idra 21 and its Role in Hippocampal Long-Term Potentiation
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cognitive neuroscience and drug development, the quest for molecules that can enhance learning and memory remains a paramount objective. This whitepaper provides an in-depth technical exploration of Idra 21, a potent benzothiadiazine derivative, and its profound impact on long-term potentiation (LTP) in the hippocampus, a brain region critical for memory formation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.
Introduction: The Promise of Ampakines in Cognitive Enhancement
This compound belongs to a class of compounds known as ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound attenuates its desensitization, thereby prolonging the synaptic response to the neurotransmitter glutamate (B1630785).[1] This mechanism is believed to be the cornerstone of its nootropic effects, which include significant improvements in learning and memory, as observed in various animal studies.[2] Notably, this compound is reported to be 10-30 times more potent than the prototypical ampakine, aniracetam, in reversing cognitive deficits.[2] Its effects are also remarkably long-lasting, with a single dose producing cognitive enhancement for up to 48 hours.
Mechanism of Action: A Two-Pronged Approach to Synaptic Modulation
The primary mechanism of action of this compound is its positive allosteric modulation of AMPA receptors. This action leads to an increase in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), a key factor in the induction of LTP. Beyond its effects on AMPA receptors, research has revealed that this compound also acts as a negative modulator of NMDA receptors, with a degree of subunit selectivity. Specifically, it has been shown to be more effective on NR1a-NR2B subunits than on NR1a-NR2A subunits. This dual-action on two critical glutamate receptors suggests a nuanced and complex influence on synaptic plasticity.
Quantitative Data on the Efficacy of this compound
To provide a clear and comparative overview of the quantitative effects of this compound, the following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Electrophysiological Effects of this compound on Hippocampal Slices
| Parameter | Concentration | Effect | Reference |
| Field EPSP Amplitude | 500 µM | Significantly increased | |
| Field EPSP Half-width | 500 µM | Significantly increased | |
| Long-Term Potentiation (LTP) | 500 µM | Promoted induction with sub-optimal stimulation |
Table 2: In Vivo Behavioral Effects of this compound
| Animal Model | Behavioral Task | Dosage | Key Findings | Reference |
| Rhesus Monkeys (Young Adult) | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Significant improvement in performance, particularly at longer delay intervals. Effects lasted up to 48 hours. Task accuracy for long delay trials increased by 34% of vehicle. | |
| Rhesus Monkeys (Aged) | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Improved task accuracy, though the response was less robust than in young monkeys. Increase in DMTS accuracy of up to 18% of vehicle for medium delay intervals. | |
| Patas Monkeys | Alprazolam-induced learning deficit | 3 or 5.6 mg/kg | Attenuated the amnestic effect of alprazolam. | |
| Rats | Spatial Memory Tasks | Not specified | Improved learning and memory. | |
| Mice | Alprazolam-induced spatial discrimination deficit | 10 mg/kg | Reversed the deficit induced by alprazolam. |
Experimental Protocols: A Guide to Methodologies
This section provides detailed methodologies for the key experiments cited in this whitepaper, enabling researchers to replicate and build upon these findings.
In Vitro Electrophysiology in Hippocampal Slices
Objective: To assess the effect of this compound on synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus.
Protocol:
-
Slice Preparation:
-
Male Sprague-Dawley rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber perfused with aCSF at 30°C.
-
A stimulating electrode is placed in the stratum radiatum to activate the Schaffer collateral-commissural pathway.
-
A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline responses are recorded every 30 seconds by delivering single pulses at an intensity that evokes a response of approximately 50% of the maximum.
-
-
Drug Application:
-
After a stable baseline is established, this compound (500 µM) is added to the perfusion medium.
-
-
LTP Induction:
-
A theta-burst stimulation (TBS) protocol is used to induce LTP. While the exact protocol used in the Arai et al. (1996) study is not fully detailed, a typical TBS protocol consists of a series of high-frequency bursts (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).
-
In the presence of this compound, a sub-optimal stimulation paradigm (one that does not typically induce full LTP) is employed to assess the drug's facilitatory effect.
-
-
Data Analysis:
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-stimulation baseline.
-
Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
Objective: To evaluate the effect of this compound on working memory and cognitive performance.
Protocol:
-
Apparatus:
-
The task is conducted in a computer-automated test system. The monkey is seated in a primate chair facing a touch-sensitive video screen.
-
-
Procedure:
-
A trial begins with the presentation of a "sample" stimulus (e.g., a geometric shape) in the center of the screen.
-
The monkey is required to touch the sample stimulus.
-
Following the touch, the sample stimulus disappears, and a delay period of variable duration (e.g., a few seconds to several minutes) is initiated.
-
After the delay, two or more "choice" stimuli are presented on the screen, one of which matches the sample stimulus.
-
The monkey must touch the matching stimulus to receive a reward (e.g., a food pellet or juice). An incorrect choice results in a time-out period.
-
-
Drug Administration:
-
This compound is administered orally at doses ranging from 0.15 to 10 mg/kg.
-
-
Data Analysis:
-
The primary measure of performance is the percentage of correct responses at each delay interval.
-
Reaction times and the number of trials attempted are also recorded.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex processes involved, this section provides diagrams generated using the DOT language.
Discussion and Future Directions
This compound represents a significant advancement in the development of cognitive enhancers. Its potent and long-lasting effects on learning and memory, mediated through the positive allosteric modulation of AMPA receptors, underscore the therapeutic potential of this class of compounds. The facilitation of hippocampal LTP by this compound provides a cellular mechanism for its observed nootropic properties.
Future research should focus on several key areas. A comprehensive dose-response relationship for the effects of this compound on LTP is needed to refine our understanding of its therapeutic window. Furthermore, elucidating the precise downstream signaling pathways activated by this compound-mediated AMPA receptor modulation is crucial. Specifically, investigating the direct impact on key kinases such as CaMKII and transcription factors like CREB will provide a more complete picture of its molecular mechanism of action. While animal studies have been promising, the translation of these findings to human cognition requires carefully designed clinical trials. The potential for adverse effects, particularly the exacerbation of neuronal damage in ischemic conditions, also warrants further investigation to ensure a favorable safety profile.
References
Idra-21: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idra-21 is a chiral benzothiadiazine derivative and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Recognized for its potent and long-lasting nootropic effects, Idra-21 has demonstrated significant cognitive enhancement in various animal models.[1] This technical guide provides an in-depth overview of the cellular pathways modulated by Idra-21, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
Idra-21's primary mechanism of action is the positive allosteric modulation of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[1] By binding to an allosteric site on the AMPA receptor complex, Idra-21 attenuates receptor desensitization, thereby prolonging the duration of the ion channel opening in the presence of the neurotransmitter glutamate (B1630785).[2][3] This leads to an enhanced excitatory postsynaptic current (EPSC), a fundamental component of synaptic strength.
Secondary Mechanism: Modulation of NMDA Receptors
In addition to its effects on AMPA receptors, Idra-21 has been shown to negatively modulate N-methyl-D-aspartate (NMDA) receptors. This inhibitory effect is more pronounced on NR2B-containing NMDA receptors. The functional consequence of this secondary action is a reduction in NMDA receptor-mediated currents, which may contribute to the neuroprotective profile of Idra-21 under certain conditions.
Quantitative Data on Idra-21's Effects
The following tables summarize the available quantitative data on the pharmacological effects of Idra-21.
Table 1: In Vitro Efficacy and Potency of Idra-21
| Parameter | Value | Cell Type/Receptor | Experimental Condition | Reference |
| AMPA Receptor Modulation | ||||
| EC50 for prolonging AMPAergic autaptic currents | 150 µM | Cultured rat hippocampal neurons | Whole-cell patch clamp | |
| Prolongation of AMPAergic autaptic currents | 5.6-fold increase | Cultured rat hippocampal neurons | 1 mM glutamate application | |
| Slowing of AMPA deactivation rate | 3-fold increase | Cultured rat hippocampal neurons | 1 ms (B15284909) application of 1 mM glutamate | |
| Potentiation of Kainate-evoked current | 125 ± 18% | Primary cultures of cerebellar granule neurons | Patch-clamp | |
| Doubling of charge transfer | 70 µM | Recombinant HEK 293 cells with human GluR1/2 flip receptors | Concentration-dependent inhibition of glutamate-induced inactivation | |
| NMDA Receptor Modulation | ||||
| Effect on NMDA-mEPSCs peak amplitude | No effect | Cultured cerebellar granule cells | Low potassium | |
| Effect on NMDA-mEPSCs decay time constant | Decrease | Cultured cerebellar granule cells | Fast glutamate application | |
| Effect on NMDA-mEPSCs current amplitude | Decrease | Cultured cerebellar granule cells | Fast glutamate application | |
| Subunit Selectivity | More effective on NR1a-NR2B than NR1a-NR2A | Recombinant HEK 293 cells | Electrophysiology |
Table 2: In Vivo Cognitive Enhancement in Non-Human Primates (Rhesus Monkeys)
| Parameter | Dose Range | Task | Key Findings | Reference |
| Improvement in Delayed Matching-to-Sample (DMTS) Task Accuracy | 0.15-10 mg/kg (oral) | DMTS | - Significant improvement in young adult monkeys. - 34% increase in accuracy for long-delay trials at best dose. - Effects maintained for up to 48 hours after a single dose. | |
| Improvement in DMTS Task Accuracy in Aged Monkeys | 0.15-10 mg/kg (oral) | DMTS | - Improved task accuracy, though less robust than in young monkeys. - Up to 18% increase in accuracy for medium-delay trials at best dose. | |
| Reversal of Cognitive Deficits | 10-30 times more potent than aniracetam | Various cognitive tasks | Reversing deficits induced by alprazolam or scopolamine. |
Signaling Pathways Modulated by Idra-21
The cognitive-enhancing effects of Idra-21 are rooted in its ability to modulate key signaling pathways involved in synaptic plasticity, learning, and memory.
Enhancement of Synaptic Transmission and Long-Term Potentiation (LTP)
By potentiating AMPA receptor function, Idra-21 directly enhances synaptic transmission. This heightened synaptic activity is a critical prerequisite for the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Studies have shown that Idra-21 promotes the induction of LTP in hippocampal slices, allowing for full potentiation even with stimulation paradigms that are otherwise only partially effective.
Idra-21's primary mechanism of action on the AMPA receptor.
Downstream Signaling Cascades: CaMKII, CREB, and BDNF
The induction of LTP by AMPA receptor activation is known to trigger a cascade of intracellular signaling events. While direct evidence for Idra-21's modulation of these specific downstream effectors is still emerging, the established link between AMPA receptor-mediated LTP and these pathways provides a strong theoretical framework.
-
CaMKII Activation: The increased calcium influx resulting from prolonged AMPA receptor activation leads to the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a key enzyme in synaptic plasticity.
-
CREB Phosphorylation: Activated CaMKII can, in turn, phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for long-term memory formation.
-
BDNF Expression: Phosphorylated CREB promotes the transcription of various genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF, through its receptor TrkB, plays a critical role in neuronal survival, differentiation, and synaptic plasticity.
References
- 1. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of kainate--activated currents by diazoxide and cyclothiazide analogues (IDRA) in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Idra-21 and Its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant potential in enhancing cognitive function through the modulation of synaptic plasticity. This technical guide provides an in-depth analysis of the effects of Idra-21 on synaptic plasticity, with a focus on its mechanism of action, quantitative effects on synaptic transmission and long-term potentiation (LTP), and its interactions with other neurotransmitter systems. Detailed experimental methodologies from key studies are presented to facilitate the replication and extension of these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1] Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a primary molecular model for memory formation.[2] Pharmacological agents that can modulate synaptic plasticity, particularly those that enhance LTP, are of significant interest for their potential as cognitive enhancers and for the treatment of neurological disorders associated with cognitive decline.
Idra-21 has emerged as a potent ampakine, a class of compounds that positively modulate AMPA receptors.[2] It has been shown to improve learning and memory in various animal models, with a potency approximately 10 to 30 times greater than aniracetam (B1664956) in reversing cognitive deficits.[3] The primary mechanism of action of Idra-21 is believed to be the promotion of LTP induction.[3] This guide will delve into the core experimental findings that elucidate the effects of Idra-21 on synaptic plasticity.
Mechanism of Action: Modulation of AMPA Receptors
Idra-21 exerts its effects by binding to an allosteric site on the AMPA receptor, thereby reducing the rate of receptor desensitization and prolonging the duration of the synaptic current. This enhancement of AMPA receptor-mediated currents leads to a greater influx of positive ions into the postsynaptic neuron upon glutamate (B1630785) binding, thereby increasing the likelihood of action potential firing and strengthening the synaptic connection.
The following diagram illustrates the proposed signaling pathway for Idra-21's enhancement of synaptic plasticity:
Quantitative Effects on Synaptic Transmission and Plasticity
The potentiation of synaptic transmission by Idra-21 has been quantified in several key studies. The following tables summarize the significant findings on its effects on excitatory postsynaptic potentials (EPSPs) and long-term potentiation (LTP).
Table 1: Effects of Idra-21 on Field Excitatory Postsynaptic Potentials (fEPSPs)
| Parameter | Concentration | Model System | Effect | Reference |
| fEPSP Amplitude | 500 µM | Rat Hippocampal Slices | Significantly Increased | |
| fEPSP Half-width | 500 µM | Rat Hippocampal Slices | Significantly Increased |
Table 2: Effects of Idra-21 on Long-Term Potentiation (LTP)
| Parameter | Concentration | Model System | Effect | Reference |
| LTP Induction | 500 µM | Rat Hippocampal Slices | Promoted with partially effective stimulation paradigms | |
| Cognitive Enhancement | 0.15 - 10 mg/kg (oral) | Rhesus Monkeys | Significant improvement in Delayed Matching-to-Sample (DMTS) task |
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation and replication of the findings on Idra-21. The following sections provide detailed methodologies from pivotal studies.
In Vitro Electrophysiology in Hippocampal Slices (Arai et al., 1996)
This study investigated the effect of Idra-21 on synaptic transmission and LTP in the CA1 region of rat hippocampal slices.
-
Subjects: Male Sprague-Dawley rats.
-
Hippocampal Slice Preparation:
-
Rats were anesthetized and decapitated.
-
The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). The precise composition of the ACSF is not detailed in the available abstract.
-
Transverse hippocampal slices (400 µm) were prepared using a McIlwain tissue chopper.
-
Slices were incubated in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Slices were transferred to a recording chamber and continuously perfused with oxygenated ACSF.
-
Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region using a glass micropipette.
-
Synaptic responses were evoked by stimulating the Schaffer collateral-commissural pathway.
-
-
LTP Induction:
-
A baseline of synaptic transmission was established by stimulating at a low frequency.
-
LTP was induced using a high-frequency stimulation paradigm. The specific parameters of the "partially effective" stimulation that was enhanced by Idra-21 are not available in the abstract.
-
-
Drug Application:
-
Idra-21 was dissolved in a suitable solvent and then diluted in ACSF to a final concentration of 500 µM before being perfused over the slices.
-
The following diagram outlines the experimental workflow:
Cognitive Enhancement in Rhesus Monkeys (Buccafusco et al., 2004)
This study evaluated the effects of orally administered Idra-21 on the performance of a cognitive task in young and aged rhesus monkeys.
-
Subjects: Young adult and aged rhesus monkeys.
-
Behavioral Task: Delayed Matching-to-Sample (DMTS) task. The specific details of the task, such as the nature of the stimuli and the delay intervals, are not fully described in the available abstract.
-
Drug Administration:
-
Idra-21 was administered orally at doses ranging from 0.15 to 10 mg/kg.
-
A repeated dosing schedule with doses separated by 3 days was also employed to assess potential cumulative effects.
-
-
Data Analysis:
-
Task accuracy was the primary measure of cognitive performance.
-
The effects of Idra-21 were compared to vehicle controls.
-
Interaction with NMDA Receptors
While the primary target of Idra-21 is the AMPA receptor, evidence suggests a secondary interaction with the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that Idra-21 can act as a negative modulator of NMDA receptor function, particularly at NR1a-NR2B subunit-containing receptors. This inhibitory effect on NMDA receptors adds a layer of complexity to the overall pharmacological profile of Idra-21 and may contribute to its neuroprotective properties under certain conditions.
Neurotoxicity Profile
A critical consideration for any potential therapeutic agent is its safety profile. While Idra-21 is generally considered to have a good safety profile, some studies have indicated that it may exacerbate neuronal damage following global ischemia. This suggests that caution should be exercised when considering the use of Idra-21 in conditions where there is a risk of excessive AMPA receptor activation, such as stroke or seizures.
Conclusion
Idra-21 is a potent positive allosteric modulator of AMPA receptors that significantly enhances synaptic plasticity, primarily through the facilitation of long-term potentiation. Its ability to improve cognitive performance in animal models highlights its potential as a therapeutic agent for cognitive disorders. However, its interaction with NMDA receptors and its potential for neurotoxicity under ischemic conditions warrant further investigation. The detailed experimental protocols provided in this guide are intended to support future research aimed at further elucidating the mechanisms of action and therapeutic potential of Idra-21.
References
- 1. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys | Semantic Scholar [semanticscholar.org]
Idra-21: An In-Depth Technical Guide to In Vitro Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idra-21, a benzothiadiazine derivative, is a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with secondary activity as a negative modulator of the N-methyl-D-aspartate (NMDA) receptor. Its ability to enhance synaptic plasticity has positioned it as a compound of interest for cognitive enhancement and the treatment of neurological disorders. This technical guide provides a comprehensive overview of the in vitro solubility and stability of Idra-21, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.
In Vitro Solubility Profile
The solubility of a compound is a critical determinant of its utility in in vitro assays and its potential for formulation development. Idra-21 exhibits a range of solubilities in common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for Idra-21.
| Solvent/System | Solubility | Molar Equivalent (at 232.69 g/mol ) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL | ~4.3 - 43 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL | ≥ 8.94 mM | [2] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (with sonication) | ~1074.4 mM | [3] |
| Dimethyl Sulfoxide (DMSO) | 47 mg/mL | ~201.98 mM | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 mM | [5] |
| Ethanol | Sparingly soluble: 1-10 mg/mL | ~4.3 - 43 mM | |
| Ethanol | 14 mg/mL | ~60.16 mM | |
| Water | Practically insoluble | - | |
| N,N-Dimethylformamide | Very soluble | - | |
| Methanol (B129727) | Soluble | - | |
| Glacial Acetic Acid | Sparingly soluble | - | |
| Chloroform | Very slightly soluble | - | |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 8.94 mM | |
| 10% DMSO / 90% corn oil | ≥ 2.08 mg/mL | ≥ 8.94 mM |
In Vitro Stability Profile
The chemical stability of Idra-21 in various in vitro environments is crucial for the design and interpretation of experiments. While comprehensive quantitative stability data under various stress conditions (e.g., pH, temperature, light) is not extensively published, some key stability characteristics have been reported.
Key Stability Observations:
-
Solid State: As a solid, Idra-21 is stable for at least four years when stored at -20°C.
-
Aqueous Stability: Idra-21 has been reported to undergo rapid enantiomerization in aqueous solutions. This is a critical consideration for in vitro studies, as the biological activity resides in the (+)-Idra-21 enantiomer.
-
Acidic Conditions: The compound is susceptible to hydrolysis in acidic medium. This suggests that experiments conducted at low pH may lead to degradation of the parent compound.
A comprehensive assessment of Idra-21's in vitro stability would require forced degradation studies. The following section outlines a general protocol for such an investigation.
Experimental Protocols
In Vitro Solubility Assay (Kinetic Method)
This protocol describes a high-throughput kinetic solubility assay, suitable for early-stage drug discovery.
Materials:
-
Idra-21
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with nephelometric or UV absorbance detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Idra-21 in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the Idra-21 stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where Idra-21 has maximum absorbance. The concentration is determined from a standard curve.
-
In Vitro Stability Assay (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Idra-21 under various stress conditions.
Materials:
-
Idra-21
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Temperature-controlled incubator
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Idra-21 in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add the stock solution to HCl solutions of varying concentrations. Incubate at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Add the stock solution to NaOH solutions of varying concentrations. Incubate at room temperature and an elevated temperature.
-
Oxidative Degradation: Add the stock solution to a solution of H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of Idra-21 to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose a solid sample and a solution of Idra-21 to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact Idra-21 from its degradation products.
-
Data Analysis: Quantify the amount of remaining Idra-21 at each time point. Calculate the degradation rate and identify the major degradation products.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Idra-21
Idra-21 primarily acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain. By binding to an allosteric site on the AMPA receptor, Idra-21 reduces the rate of receptor desensitization, thereby prolonging the duration of the ion channel opening in response to glutamate binding. This leads to an enhanced influx of sodium ions (and in some cases, calcium ions, depending on the subunit composition of the receptor), resulting in a stronger and more sustained postsynaptic depolarization. This enhancement of synaptic transmission is believed to underlie the pro-cognitive effects of Idra-21.
Additionally, Idra-21 has been shown to negatively modulate NMDA receptors, another type of ionotropic glutamate receptor. It has been observed to be more effective on NR1a-NR2B subunit-containing NMDA receptors. The functional consequence of this inhibitory action on NMDA receptors in the context of its overall cognitive-enhancing effects is an area for further investigation.
Caption: Proposed signaling pathway of Idra-21.
Experimental Workflow for In Vitro Assessment
The following diagram illustrates a typical workflow for the in vitro assessment of a research compound like Idra-21, focusing on solubility and stability.
Caption: General workflow for in vitro solubility and stability testing.
Conclusion
This technical guide provides a consolidated overview of the in vitro solubility and stability of Idra-21 based on currently available public data. While solubility in common organic solvents is reasonably well-documented, a comprehensive public profile of its stability under various in vitro stress conditions is lacking. The reported susceptibility to enantiomerization in aqueous media and hydrolysis under acidic conditions are critical parameters for consideration in experimental design. The provided protocols offer a framework for researchers to conduct their own detailed assessments of Idra-21's physicochemical properties. Further research into the degradation kinetics and identification of degradation products will be invaluable for the continued development and application of this promising nootropic agent.
References
- 1. IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. predatornutrition.com [predatornutrition.com]
The Historical Development of IDRA-21: A Technical Whitepaper for Nootropic Research
Foreword: This document provides a comprehensive technical overview of the historical development of IDRA-21, a potent and long-acting nootropic agent. It is intended for researchers, scientists, and drug development professionals engaged in the field of cognitive enhancement and neuropharmacology. This whitepaper details the discovery, mechanism of action, and key preclinical findings of IDRA-21, presenting quantitative data and experimental methodologies in a structured format.
Introduction and Discovery
IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) emerged in the 1990s from research into benzothiadiazine derivatives as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a chiral molecule, the nootropic activity of IDRA-21 is attributed to its (+)-enantiomer.[1][2] Its development was driven by the pursuit of cognitive enhancers with greater potency and a longer duration of action than existing compounds like aniracetam (B1664956).
Synthesis
The synthesis of IDRA-21, a complex heterocyclic compound, involves a multi-step chemical process. While specific proprietary methods may vary, a general approach begins with the formation of the core benzothiadiazine ring system, followed by the introduction of specific substituents at key positions. The process requires stringent control of reaction conditions such as temperature, pH, and solvent to ensure high yield and purity of the final product. Quality control throughout the manufacturing process is critical and typically involves techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the purity, molecular weight, and structure of the compound.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
IDRA-21 exerts its nootropic effects primarily through its action as a positive allosteric modulator of AMPA receptors.[1] Unlike direct agonists, IDRA-21 does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, reducing the rate of receptor desensitization in the presence of the endogenous agonist, glutamate (B1630785).[2] This attenuation of desensitization leads to a prolonged influx of cations (primarily Na+ and Ca2+) through the receptor channel, thereby enhancing excitatory postsynaptic potentials (EPSPs).
The sustained depolarization of the postsynaptic membrane facilitates the induction of long-term potentiation (LTP), a cellular mechanism widely considered to be a key substrate for learning and memory. By promoting LTP, IDRA-21 strengthens synaptic connections in brain regions crucial for cognitive function, such as the hippocampus.
Key Preclinical Studies and Quantitative Data
Numerous preclinical studies in animal models have demonstrated the cognitive-enhancing properties of IDRA-21. These studies have consistently shown its superiority in potency and duration of action compared to other nootropics.
In Vitro Electrophysiology
Electrophysiological studies have been instrumental in elucidating the cellular mechanisms of IDRA-21.
Table 1: In Vitro Electrophysiological Data for IDRA-21
| Preparation | Parameter Measured | IDRA-21 Concentration | Result | Reference |
| Recombinant HEK293 cells (human GluR1/2 receptors) | Glutamate-induced membrane currents | 70 µM | Doubled the charge transfer | |
| Rat Hippocampal Slices | Field Excitatory Postsynaptic Potentials (fEPSPs) | 500 µM | Significant increase in amplitude and half-width | |
| Rat Hippocampal Slices | Long-Term Potentiation (LTP) | Concentrations that facilitated synaptic transmission | Promoted the induction of LTP with stimulation paradigms that were only partially effective in the absence of the drug | |
| Primary cultures of cerebellar granule neurons | Kainate-evoked currents | Dose-dependent | Potentiation of 125 +/- 18% |
Experimental Protocol: Whole-Cell Patch-Clamp Recordings in HEK293 Cells
A standard whole-cell patch-clamp technique is employed to measure ion channel activity in Human Embryonic Kidney 293 (HEK293) cells stably transfected with human GluR1/2 flip receptors.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Transfection: Cells are transfected with plasmids encoding the desired AMPA receptor subunits using a suitable transfection reagent.
-
Electrophysiological Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an extracellular solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to a pH of 7.2.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the application of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Membrane currents are recorded in response to the application of glutamate with and without IDRA-21 using a patch-clamp amplifier and data acquisition software.
-
In Vivo Behavioral Studies
The cognitive-enhancing effects of IDRA-21 have been robustly demonstrated in various animal models, most notably in non-human primates.
Table 2: In Vivo Behavioral Data for IDRA-21
| Animal Model | Behavioral Task | IDRA-21 Dosage (Oral) | Key Findings | Reference |
| Young Adult Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg | Significant improvement in task performance, with effects lasting up to 48 hours. Task accuracy for long delay trials increased by 34% of vehicle. | |
| Aged Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg | Improved task accuracy, though the response was less robust than in young animals. Increase in DMTS accuracy of up to 18% of vehicle for medium delay intervals. | |
| Patas Monkeys | Alprazolam-induced learning deficits | 3 or 5.6 mg/kg | Blocked the cognitive deficits induced by alprazolam. | |
| Rats | Water Maze & Passive Avoidance | 4-120 µmol/kg | Improved performance in both tasks. 20- to 30-fold more potent than aniracetam in reversing cognitive deficits induced by alprazolam or scopolamine. |
Experimental Protocol: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
The DMTS task is a widely used behavioral paradigm to assess short-term memory and cognitive flexibility in non-human primates.
-
Apparatus: The task is conducted in a computer-automated testing apparatus equipped with a touch-sensitive screen.
-
Procedure:
-
A trial begins with the presentation of a "sample" stimulus (e.g., a colored shape) on the screen.
-
After the monkey touches the sample stimulus, it disappears, and a delay period of varying duration (e.g., 10, 30, 60, 90, or 180 seconds) ensues.
-
Following the delay, two or more "comparison" stimuli are presented, one of which matches the original sample.
-
A correct response consists of the monkey touching the matching stimulus, which is rewarded with a food pellet or juice.
-
-
Drug Administration: IDRA-21 is administered orally at various doses, and its effects on task performance (accuracy and response latency) are compared to a vehicle control.
-
Dosing Regimen: In some studies, repeated doses are administered every 3 days to assess the potential for cumulative effects.
Pharmacokinetics and Duration of Action
A remarkable feature of IDRA-21 is its long duration of action. A single oral dose has been shown to produce cognitive-enhancing effects that last for up to 48 hours in rhesus monkeys. This prolonged effect suggests favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, although detailed pharmacokinetic and metabolism studies are not extensively reported in the publicly available literature.
Safety and Tolerability
Preclinical studies have generally indicated a good safety profile for IDRA-21 at doses that produce cognitive enhancement. However, some studies have raised concerns about potential neurotoxicity at higher concentrations, particularly in the context of ischemic conditions. For instance, it has been shown that IDRA-21 may exacerbate neuronal damage following global ischemia. This highlights the importance of careful dose-finding and consideration of the pathological state in any potential therapeutic application.
Conclusion
The historical development of IDRA-21 represents a significant advancement in the field of nootropic research. Its discovery as a potent, long-acting positive allosteric modulator of AMPA receptors has provided a valuable tool for investigating the cellular and molecular basis of learning and memory. The extensive preclinical data, particularly from non-human primate studies, underscore its potential as a cognitive enhancer. However, further research is warranted to fully elucidate its pharmacokinetic profile and to address the safety concerns associated with high doses and specific pathological conditions before its potential translation to clinical applications can be fully realized.
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Idra 21 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of Idra 21 dosage and its application in rodent studies for cognitive enhancement research. The following protocols are based on findings from various preclinical studies and are intended to serve as a starting point for experimental design.
Overview of this compound
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating potent nootropic effects in animal studies.[1] It is a benzothiadiazine derivative that has been shown to be 10-30 times more potent than aniracetam (B1664956) in reversing cognitive deficits.[1] Its mechanism of action is believed to be the promotion of long-term potentiation (LTP) in synaptic pathways, a key cellular mechanism underlying learning and memory.[1][2] The effects of a single dose of this compound can be long-lasting, with cognitive improvements observed for up to 48 hours post-administration.[1]
This compound Dosage and Administration in Rodent Studies
The effective dosage of this compound in rodents can vary depending on the species, the cognitive domain being investigated, and the experimental model of cognitive impairment.
Data Presentation: this compound Dosage in Rodent and Primate Studies
| Species | Dosage Range (mg/kg) | Administration Route | Frequency | Observed Effects | Reference |
| Rats | 10 | Oral (p.o.) | Single dose | Reversed alprazolam-induced deficits in a delayed spatial discrimination task. | |
| Rats | Not specified | Not specified | Not specified | Improved performance in water maze and passive avoidance tests. | |
| Rats | 12 - 24 | Oral (i.g.) | Single dose | Increased CA1 neuron loss following global ischemia. | |
| Mice | 10 | Not specified | Single dose | Reversed alprazolam-induced deficits. | |
| Rhesus Monkeys (young adult) | 0.15 - 10 | Oral (p.o.) | Single dose or every 3 days | Significant improvement in delayed matching-to-sample (DMTS) task performance. | |
| Rhesus Monkeys (aged) | 0.15 - 10 | Oral (p.o.) | Single dose or every 3 days | Improved DMTS task accuracy, though less robust than in young monkeys. |
Experimental Protocols
Drug Preparation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the appropriate volume of DMSO to create a stock solution. Sonication may be used to aid dissolution.
-
Sequentially add PEG300, Tween 80, and saline to the stock solution, vortexing thoroughly after each addition to ensure a clear and homogenous solution.
-
-
Final Concentration: Adjust the final volume with saline to achieve the desired drug concentration for injection. For example, to achieve a final concentration of 2 mg/mL for a 10 mg/kg dose in a 25g mouse (0.125 mL injection volume), the stock solution will need to be diluted accordingly.
-
Storage: Store the prepared this compound solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Administration Protocols
3.2.1. Oral Gavage (p.o.)
Materials:
-
Prepared this compound solution
-
Animal gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Gently restrain the rodent.
-
Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
3.2.2. Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)
-
70% ethanol
Procedure:
-
Restrain the rodent, exposing the abdomen. For rats, a two-person technique is often preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Behavioral Assay Protocols
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (90-100 cm in diameter for mice, larger for rats) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distinct visual cues placed around the room.
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to the visible platform and allow it to remain there for 30 seconds.
-
Acquisition Training (Days 2-6):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 90 seconds.
-
If the animal does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 30 seconds.
-
The inter-trial interval is typically 15-30 minutes.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length to reach the platform across training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant (spending more time there than in other quadrants) indicates spatial memory retention.
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
Apparatus:
-
An open-field arena (e.g., 40 x 60 x 19 cm for mice).
-
Two sets of identical objects and one set of novel objects. Objects should be heavy enough that the animals cannot move them.
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate.
-
Familiarization/Training Trial (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Test Trial (Day 2, after a retention interval):
-
The retention interval can be varied to test short-term (e.g., 1-2 hours) or long-term (e.g., 24 hours) memory.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 10 minutes).
-
Data Analysis:
-
Discrimination Index (DI): Calculate the DI as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers to explore the novel one, demonstrating intact recognition memory.
Signaling Pathway and Experimental Workflow Visualization
AMPA Receptor Signaling and Long-Term Potentiation
This compound, as a positive allosteric modulator of AMPA receptors, is thought to enhance cognitive function by facilitating LTP. The following diagram illustrates the key components of this signaling pathway.
Caption: AMPA Receptor Signaling Pathway in Long-Term Potentiation.
Experimental Workflow for this compound Rodent Studies
The following diagram outlines a typical experimental workflow for evaluating the cognitive-enhancing effects of this compound in rodents.
Caption: Experimental Workflow for Evaluating this compound in Rodents.
References
Application Notes and Protocols for IDRA-21 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDRA-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. By potentiating AMPA receptor function, IDRA-21 has been shown to enhance synaptic plasticity and cognitive function in various preclinical models.[1][2] These properties make it a valuable research tool for studying glutamatergic neurotransmission and for the development of novel therapeutics for cognitive disorders.
This document provides detailed protocols for the preparation of IDRA-21 solutions and their application in common cell culture assays, including primary neuronal cultures and transfected cell lines. Additionally, it summarizes key quantitative data from in vitro studies and provides visual diagrams of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following table summarizes the effective concentrations and observed effects of IDRA-21 in various in vitro models.
| Cell Type | Assay | Concentration Range | Key Findings | Reference |
| Rat Hippocampal Neurons | Cell Viability/Toxicity | 1 - 300 µM | Dose-dependent increase in neuronal death (in the presence of glutamate). | [3][4] |
| Rat Hippocampal Slices | Electrophysiology (LTP) | 500 µM | Significant increase in the amplitude and half-width of field EPSPs, promotion of LTP induction. | [5] |
| Rat Cerebellar Granule Cells | Electrophysiology (Whole-cell patch clamp) | 100 µM (EC50: 133±37 µM for KA currents) | Potentiation of kainate-evoked currents; also shown to reduce NMDA receptor whole-cell currents. | |
| HEK293 cells (transfected with human GluR1/2) | Electrophysiology (Membrane currents) | 70 µM | Doubled the charge transfer, indicating facilitation of excitatory neurotransmission. | |
| HEK293 cells (transfected with kainate receptor subunits) | Electrophysiology (Glutamate-evoked currents) | EC50: 568±260 µM | Potentiation of glutamate-evoked currents. |
Experimental Protocols
Preparation of IDRA-21 Stock Solutions
IDRA-21 is sparingly soluble in water but readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
IDRA-21 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration is 10-100 mM. For example, to prepare a 100 mM stock solution of IDRA-21 (Molecular Weight: 232.69 g/mol ), weigh out 2.33 mg of IDRA-21 powder.
-
Dissolution: Add the appropriate volume of DMSO to the IDRA-21 powder. For a 100 mM stock, add 100 µL of DMSO to 2.33 mg of IDRA-21.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization: DMSO at high concentrations is cytotoxic and also has sterilizing properties. Therefore, filtration of the DMSO stock solution is generally not required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).
Application of IDRA-21 to Cell Cultures
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the IDRA-21 stock solution at room temperature.
-
Serial Dilution: Prepare intermediate dilutions of IDRA-21 in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium.
-
Final Dilution: Add the final diluted IDRA-21 solution to the cell culture wells to achieve the desired working concentration. Ensure thorough but gentle mixing. For example, to achieve a final concentration of 100 µM from a 100 mM stock, you would perform a 1:1000 dilution.
-
Vehicle Control: In parallel, treat a set of control wells with the same final concentration of DMSO used in the experimental wells.
Electrophysiology in Hippocampal Slices
This protocol provides a general workflow for studying the effect of IDRA-21 on long-term potentiation (LTP) in acute hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
IDRA-21 stock solution
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats or mice in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
IDRA-21 Application: Switch the perfusion to aCSF containing the desired concentration of IDRA-21 (e.g., 500 µM).
-
LTP Induction: After a stable effect of IDRA-21 is observed, induce LTP using a high-frequency stimulation protocol.
-
Post-LTP Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
Whole-Cell Patch-Clamp Recordings in Cultured Neurons
This protocol describes a general procedure for investigating the modulatory effects of IDRA-21 on ligand-gated ion channels in cultured neurons (e.g., cerebellar granule cells).
Materials:
-
Cultured neurons on coverslips
-
External and internal patch-clamp solutions
-
IDRA-21 stock solution
-
Agonist solution (e.g., glutamate (B1630785) or kainate)
-
Patch-clamp rig with a perfusion system
Protocol:
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Patching: Obtain a whole-cell patch-clamp configuration from a neuron.
-
Control Recording: Apply the agonist solution to elicit a baseline current response.
-
IDRA-21 Application: Co-apply the agonist with the desired concentration of IDRA-21 and record the modulated current.
-
Data Analysis: Compare the amplitude, kinetics, and charge transfer of the currents in the presence and absence of IDRA-21.
Mandatory Visualizations
Caption: Experimental workflow for preparing and applying IDRA-21 in cell culture assays.
Caption: Signaling pathway of IDRA-21 as a positive allosteric modulator of the AMPA receptor.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The diazoxide derivative this compound enhances ischemic hippocampal neuron injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the AMPA receptor modulator this compound on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idra 21 in Behavioral Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Idra 21, a positive allosteric modulator of AMPA receptors, in behavioral studies conducted in rats. The information is intended to guide researchers in designing and executing experiments to evaluate the cognitive-enhancing effects of this compound.
Overview of this compound
This compound is a benzothiadiazine derivative that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its primary mechanism of action involves reducing the desensitization of AMPA receptors, thereby enhancing glutamatergic neurotransmission and promoting synaptic plasticity, such as long-term potentiation (LTP).[1] These properties make this compound a compound of interest for its potential nootropic and cognitive-enhancing effects.
Administration Protocols
Oral gavage is a commonly employed and effective route for administering this compound in rats for behavioral studies. Intraperitoneal injection is also a viable alternative.
Oral Administration (Gavage)
Vehicle Solution: A recommended vehicle for suspending this compound for oral administration is a mixture of:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
45% Saline
Dosage Range: Effective oral dosages of this compound in rats for cognitive enhancement have been reported to be in the range of 0.93 to 27.9 mg/kg (converted from 4-120 µmol/kg). A commonly used single dose is 10 mg/kg.
Administration Volume: The volume of the drug solution administered should be calculated based on the rat's body weight and should not exceed 10 ml/kg.
Timing of Administration: For acute administration protocols, this compound should be administered 30 to 60 minutes prior to the initiation of the behavioral task. Notably, a single dose of this compound has been observed to have cognitive-enhancing effects that can last for up to 48 to 72 hours.
Intraperitoneal (IP) Injection
Vehicle Solution: The same vehicle as for oral administration can be used for IP injections.
Dosage Range: While oral administration is more common, a similar dosage range to oral administration can be used as a starting point for IP injection studies.
Injection Procedure:
-
Needle Gauge: 23-25g
-
Maximum Volume: < 10 ml/kg
-
Injection Site: Lower abdominal quadrant, avoiding the midline to prevent puncture of the urinary bladder or cecum.
Experimental Protocols for Behavioral Assays
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents, which is dependent on their innate tendency to explore novel objects more than familiar ones.
Experimental Workflow:
Methodology:
-
Habituation: For two consecutive days, individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day in the absence of any objects.
-
Administration: On the third day, administer this compound or the vehicle solution 30-60 minutes before the training session.
-
Training (Familiarization) Phase: Place two identical objects (A1 and A2) in opposite corners of the arena. Allow the rat to explore the objects for a period of 5 to 10 minutes.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object (B). Place the rat back in the arena and record the time it spends exploring each object for 5 minutes.
-
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
A higher DI indicates better recognition memory.
Passive Avoidance Test
This test assesses fear-motivated learning and memory. Rats learn to avoid an environment where they previously received an aversive stimulus (a mild footshock).
Experimental Workflow:
Methodology:
-
Apparatus: A two-compartment box with a lit and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Administration: Administer this compound or vehicle 30-60 minutes before the acquisition trial.
-
Acquisition Trial (Day 1): Place the rat in the lit compartment. After a brief habituation period (e.g., 60 seconds), open the guillotine door. Once the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial (Day 2): 24 hours after the acquisition trial, place the rat back into the lit compartment. Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
Quantitative Data Summary
The following tables summarize representative quantitative data for the administration of this compound in behavioral studies in rats.
Table 1: this compound Administration Parameters
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Dosage Range | 0.93 - 27.9 mg/kg | ~1 - 30 mg/kg (starting range) |
| Volume | < 10 ml/kg | < 10 ml/kg |
| Timing | 30-60 minutes pre-testing | 30-60 minutes pre-testing |
Table 2: Expected Outcomes in Behavioral Assays
| Behavioral Assay | This compound Treatment Group | Expected Outcome |
| Novel Object Recognition | 10 mg/kg | Increased Discrimination Index compared to vehicle |
| Passive Avoidance | 5-10 mg/kg | Increased step-through latency compared to vehicle |
Signaling Pathway
This compound enhances cognitive function by positively modulating AMPA receptors, which are crucial for synaptic plasticity. The binding of this compound to AMPA receptors reduces their desensitization, leading to a prolonged influx of Na⁺ and Ca²⁺ ions upon glutamate (B1630785) binding. This enhanced calcium influx through AMPA receptors, along with calcium entry through NMDA receptors, activates downstream signaling cascades that are critical for the induction and maintenance of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Idra-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating nootropic effects in animal studies.[1] Its primary mechanism of action is to enhance excitatory synaptic strength by attenuating the rapid desensitization of AMPA receptors.[2] This property is thought to underlie its ability to promote the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] In addition to its effects on AMPA receptors, Idra-21 has also been shown to modulate N-methyl-D-aspartate (NMDA) receptor function.[3]
These application notes provide detailed protocols for utilizing various in vitro models to assess the efficacy of Idra-21. The described models and assays are essential tools for characterizing the pharmacological profile of Idra-21 and similar compounds, enabling a deeper understanding of their therapeutic potential for cognitive enhancement.
Data Presentation: Quantitative Efficacy of Idra-21
The following tables summarize the quantitative data on Idra-21 efficacy from various in vitro studies.
Table 1: Potentiation of AMPA Receptor-Mediated Responses by Idra-21
| In Vitro Model | Cell Type | Assay | Agonist | Idra-21 Concentration | Observed Effect | EC50 | Reference | | --- | --- | --- | --- | --- | --- | --- | | Cultured Rat Hippocampal Neurons | Primary | Whole-cell patch clamp | Glutamate (B1630785) (1 mM) | 150 µM | 5.6-fold prolongation of AMPAergic autaptic currents | 150 µM | | | Recombinant HEK293 Cells | Stably transfected with human GluR1/2 | Whole-cell patch clamp | Glutamate | 70 µM | Doubled the charge transfer | Not Reported | | | Recombinant HEK293 Cells | Transiently transfected with GluA1 | Whole-cell patch clamp | Glutamate (100 µM) | 1 mM | Potentiation of inward current | 585 ± 130 µM | | | Recombinant HEK293 Cells | Transiently transfected with GluA2 | Whole-cell patch clamp | Glutamate (100 µM) | 1 mM | Potentiation of inward current | 532 ± 80 µM | | | Cultured Rat Cerebellar Granule Neurons | Primary | [Na+]i imaging | AMPA | 5-10 µM (threshold) | Potentiation of AMPA-elicited increase in [Na+]i | Not Reported | |
Table 2: Enhancement of Long-Term Potentiation (LTP) by Idra-21
| In Vitro Model | Brain Region | Assay | Idra-21 Concentration | Observed Effect | Reference | | --- | --- | --- | --- | --- | | Acute Rat Hippocampal Slices | CA1 | Extracellular field potential recording | 500 µM | Significantly increased amplitude and half-width of field EPSPs; promoted the induction of LTP with stimulation paradigms that were only partially effective in the absence of the drug. | |
Experimental Protocols
Protocol 1: Assessing Idra-21 Efficacy on AMPA Receptors in Recombinant HEK293 Cells using Whole-Cell Patch Clamp Electrophysiology
This protocol details the methodology for evaluating the potentiation of AMPA receptor currents by Idra-21 in a controlled, heterologous expression system.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
- Transiently transfect the HEK293 cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 and/or GluA2) using a suitable transfection reagent according to the manufacturer's protocol. Co-transfect with a green fluorescent protein (GFP) plasmid to identify transfected cells for recording.
- Plate the transfected cells onto glass coverslips at a low density for electrophysiological recording 24-48 hours post-transfection.
2. Electrophysiological Recording:
- Prepare the external recording solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Prepare the internal pipette solution containing (in mM): 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl2, and 1 CaCl2, with the pH adjusted to 7.2 with CsOH.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
- Identify GFP-positive cells for recording.
- Establish a whole-cell patch clamp configuration and clamp the cell at a holding potential of -60 mV.
- Prepare stock solutions of glutamate (agonist) and Idra-21 in the external solution.
3. Experimental Procedure:
- Obtain a stable baseline recording of the holding current.
- Apply the agonist (e.g., 100 µM glutamate) for a short duration (e.g., 1-2 seconds) using a rapid application system and record the elicited inward current.
- Wash the cell with the external solution until the current returns to baseline.
- Pre-incubate the cell with the desired concentration of Idra-21 for 1-2 minutes.
- Co-apply the agonist and Idra-21 and record the potentiated inward current.
- Repeat the agonist application after washing out Idra-21 to ensure recovery.
- Perform a dose-response analysis by applying a range of Idra-21 concentrations.
4. Data Analysis:
- Measure the peak amplitude and the total charge transfer of the glutamate-evoked currents in the absence and presence of Idra-21.
- Calculate the percentage potentiation of the current amplitude and/or charge transfer for each concentration of Idra-21.
- Plot the dose-response curve and calculate the EC50 value for Idra-21.
Protocol 2: Evaluating the Effect of Idra-21 on Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the use of extracellular field potential recordings to investigate the modulatory effect of Idra-21 on synaptic plasticity in a more physiologically relevant ex vivo model.
1. Preparation of Acute Hippocampal Slices:
- Anesthetize a rodent (e.g., Sprague-Dawley rat) and rapidly decapitate.
- Dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Determine the stimulus intensity that elicits an fEPSP with a slope that is 30-40% of the maximum.
3. Experimental Procedure:
- Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses every 30 seconds.
- Apply Idra-21 (e.g., 500 µM) to the perfusing aCSF and record for another 20-30 minutes to observe its effect on basal synaptic transmission.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., a single train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
- Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
- In a separate set of control experiments, deliver the same LTP induction protocol in the absence of Idra-21.
4. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slopes to the average baseline slope.
- Quantify the magnitude of LTP as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording compared to the baseline.
- Compare the magnitude of LTP in the presence and absence of Idra-21.
Protocol 3: Western Blot Analysis of Synaptic Protein Expression
This protocol can be used as a follow-up to assess changes in the expression of key synaptic proteins in hippocampal slices or neuronal cultures treated with Idra-21.
1. Sample Preparation:
- Following treatment with Idra-21 (and appropriate controls), rapidly homogenize the tissue or cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
- Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., GluA1, PSD-95, synapsin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
- Compare the relative protein expression levels between control and Idra-21-treated samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Idra-21's dual modulation of glutamate receptors.
Caption: Workflow for patch clamp analysis of Idra-21.
Caption: Workflow for LTP analysis of Idra-21.
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating IDRA-21 Effects Using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of IDRA-21, a positive allosteric modulator of AMPA receptors. The protocols outlined below are designed for in vitro preparations, specifically brain slices and primary neuronal cultures, to assess the impact of IDRA-21 on synaptic transmission and plasticity.
Introduction to IDRA-21
IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a nootropic compound that enhances cognitive function by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity.[1] It is a positive allosteric modulator that potentiates AMPA receptor-mediated currents and has been shown to improve learning and memory in animal models.[1][2] The primary mechanism of action involves the attenuation of AMPA receptor desensitization, leading to prolonged synaptic responses and facilitation of long-term potentiation (LTP).[3][4]
Key Electrophysiological Applications
Electrophysiology is a cornerstone for elucidating the functional consequences of IDRA-21 modulation. The following are key applications:
-
Patch-Clamp Electrophysiology: To study the effects of IDRA-21 on AMPA receptor kinetics, including the amplitude and decay of synaptic currents in individual neurons.
-
Field Potential Recordings: To assess the impact of IDRA-21 on synaptic plasticity, particularly long-term potentiation (LTP) in hippocampal circuits.
Data Presentation: Quantitative Effects of IDRA-21
The following tables summarize the quantitative data on the electrophysiological effects of IDRA-21 from published studies.
Table 1: Effects of IDRA-21 on Kainate-Activated Currents in Cerebellar Granule Neurons
| Parameter | Value |
| Current Potentiation | 125 +/- 18% |
Table 2: Effects of IDRA-21 on AMPAergic Synaptic Responses in Cultured Hippocampal Neurons
| Parameter | Value |
| EC50 for Autaptic Current Prolongation | 150 µM |
| Autaptic Current Prolongation | 5.6 times control |
| Slowing of AMPA Deactivation Rate | 3 times control |
Table 3: Potentiation of Native KAR-Mediated Currents by IDRA-21 in Cultured Cerebellar Granule Cells
| Parameter | Value |
| EC50 | 568 +/- 260 µM |
| Maximum Efficacy | 375 +/- 110% |
Table 4: Effects of IDRA-21 on Field EPSPs in Hippocampal Slices
| Parameter | Concentration | Effect |
| Field EPSP Amplitude | 500 µM | Significantly increased |
| Field EPSP Half-width | 500 µM | Significantly increased |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons
This protocol is designed to measure the effect of IDRA-21 on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
1. Cell Culture:
- Culture primary hippocampal or cerebellar granule neurons from neonatal rats on glass coverslips.
- Maintain cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 10-14 days in vitro.
2. Electrophysiological Recording Setup:
- Use an inverted microscope equipped with DIC optics.
- Utilize a patch-clamp amplifier, digitizer, and data acquisition software.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
3. Solutions:
- External Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH. Add tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels and picrotoxin (B1677862) (100 µM) to block GABAA receptors.
- Internal Solution: (in mM) 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.
4. Recording Procedure:
- Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp configuration on a visually identified neuron.
- Hold the neuron at a membrane potential of -70 mV.
- Record baseline AMPA receptor-mediated miniature EPSCs (mEPSCs) or evoke EPSCs by focal application of glutamate.
- Bath-apply IDRA-21 at the desired concentration (e.g., 10-200 µM).
- Record EPSCs in the presence of IDRA-21.
- Wash out the drug to observe recovery.
5. Data Analysis:
- Analyze the amplitude, frequency, and decay kinetics of mEPSCs or the amplitude and decay time of evoked EPSCs before, during, and after IDRA-21 application.
Protocol 2: Field Potential Recordings in Acute Hippocampal Slices
This protocol is for investigating the effect of IDRA-21 on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.
1. Slice Preparation:
- Anesthetize and decapitate an adult rat.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a modified ACSF with low Ca2+ and high Mg2+).
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Transfer slices to a recovery chamber with oxygenated ACSF at room temperature for at least 1 hour.
2. Electrophysiological Recording Setup:
- Use an upright microscope with a submersion chamber.
- Utilize a differential amplifier, stimulator, digitizer, and data acquisition software.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
3. Solutions:
- Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 glucose, saturated with 95% O2 / 5% CO2.
4. Recording Procedure:
- Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C.
- Deliver single baseline stimuli every 30 seconds and record the field excitatory postsynaptic potential (fEPSP).
- After establishing a stable baseline for at least 20 minutes, apply IDRA-21 to the perfusion solution at the desired concentration (e.g., 100-500 µM).
- Continue to record baseline responses in the presence of the drug.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
- Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
5. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the pre-HFS baseline.
- Compare the magnitude of LTP in control slices versus slices treated with IDRA-21.
Mandatory Visualizations
Caption: Signaling pathway of IDRA-21's potentiation of AMPA receptors.
Caption: Experimental workflow for electrophysiological assessment of IDRA-21.
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the AMPA receptor modulator this compound on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idra 21 in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Idra 21, a potent ampakine and positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in primary neuronal culture experiments. The provided protocols offer detailed, step-by-step guidance for investigating the effects of this compound on neuronal function.
Introduction
This compound (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a nootropic compound that enhances cognitive function by modulating AMPA receptor activity.[1][2] In primary neuronal cultures, this compound has been shown to potentiate AMPA receptor-mediated synaptic responses, influence synaptic plasticity, and exhibit neuroprotective or, in some contexts, neurotoxic effects.[3][4] Its primary mechanism of action involves reducing the desensitization of AMPA receptors, thereby prolonging the synaptic current and enhancing excitatory neurotransmission.[3] These characteristics make this compound a valuable tool for studying the molecular mechanisms underlying learning, memory, and neuronal excitability in vitro.
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in primary neuronal cultures.
Table 1: Electrophysiological Effects of this compound on Primary Neurons
| Cell Type | Preparation | This compound Concentration | Measured Parameter | Effect | Reference |
| Rat Hippocampal Neurons | Cultured | 150 µM (EC50) | AMPAergic autaptic currents | 5.6 times prolongation | |
| Rat Hippocampal Neurons | Cultured | Not specified | AMPA deactivation rate | 3 times slower | |
| Rat Hippocampal Neurons | Cultured | 200 µM | Autaptic GABA currents | 27 ± 8.1% augmentation | |
| Rat Hippocampal Neurons | Cultured | 200 µM | Whole-cell GABA currents | 41 ± 11% inhibition | |
| Cerebellar Granule Cells | Cultured | Not specified | NMDA receptor whole-cell currents | Reduction | |
| Cerebellar Granule Cells | Cultured | Not specified | NMDA-mEPSCs | Shortened decay time |
Table 2: Neurochemical and Neurotoxic Effects of this compound
| Cell Type | Preparation | This compound Concentration | Measured Parameter | Effect | Reference |
| Cerebellar Granule Neurons | Cultured | 5 µM (threshold) | Intracellular Na+ transient | Increase | |
| Cerebellar Granule Neurons | Cultured | Up to 100 µM | Neurotoxicity | Devoid of neurotoxicity | |
| Rat Hippocampal Neurons | Cultured | 1-300 µM | Cell death (with glutamate) | Dose-dependent increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols.
Figure 1: this compound Signaling Pathway.
Figure 2: General Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol is adapted from standard methods for isolating and culturing rat hippocampal neurons.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Dissection medium: HBSS, 10 mM HEPES, 1% Penicillin-Streptomycin
-
Digestion solution: 0.25% Trypsin-EDTA in HBSS
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Dissect the E18 embryos and remove the brains.
-
Isolate the hippocampi from the cerebral hemispheres in ice-cold dissection medium.
-
Transfer the hippocampi to the digestion solution and incubate at 37°C for 15 minutes.
-
Gently wash the tissue with plating medium to inactivate the trypsin.
-
Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
-
After 24 hours, replace half of the medium with fresh plating medium. Continue to replace half of the medium every 3-4 days.
Protocol 2: Preparation of Primary Cerebellar Granule Neuronal Cultures
This protocol is for the isolation and culture of cerebellar granule neurons from postnatal day 7 (P7) rat pups.
Materials:
-
P7 Sprague-Dawley rat pups
-
Dissection medium: HBSS, 10 mM HEPES, 1% Penicillin-Streptomycin
-
Digestion solution: 0.25% Trypsin-EDTA in HBSS
-
Plating medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize P7 rat pups according to approved institutional guidelines.
-
Dissect the cerebella in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 15 minutes.
-
Stop the digestion by adding plating medium.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a cell suspension.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium and determine cell density.
-
Plate the neurons on poly-L-lysine coated plates at a high density (e.g., 1.2 x 10^6 cells/cm²).
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 24 hours, add cytosine arabinoside (Ara-C) to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
Protocol 3: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
This protocol describes the recording of AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal cultures (10-14 days in vitro)
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
AMPA, this compound, and relevant receptor blockers (e.g., picrotoxin (B1677862) for GABAA receptors, AP5 for NMDA receptors)
Procedure:
-
Prepare this compound stock solution (e.g., 100 mM in DMSO) and store at -20°C.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the neurons with external solution containing blockers for non-AMPA currents.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Locally apply AMPA (e.g., 100 µM) to evoke a baseline inward current.
-
After establishing a stable baseline, co-apply AMPA with the desired concentration of this compound.
-
Record the potentiation of the AMPA-evoked current.
-
Analyze changes in the peak amplitude, decay time constant, and desensitization of the current.
Protocol 4: Intracellular Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence imaging system with excitation at 340 nm and 380 nm, and emission detection around 510 nm.
-
AMPA and this compound
Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM in imaging buffer).
-
Incubate the neuronal cultures with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with imaging buffer to remove extracellular dye and allow for de-esterification.
-
Mount the coverslip onto the imaging chamber and perfuse with imaging buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Stimulate the neurons with AMPA (e.g., 30 µM) and record the change in the 340/380 nm fluorescence ratio.
-
After washout, pre-incubate the cells with the desired concentration of this compound for a few minutes.
-
Co-apply AMPA and this compound and record the potentiated calcium response.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca²⁺]i.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the role of AMPA receptors in synaptic function and plasticity in primary neuronal cultures. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of this compound. It is crucial to note that while this compound generally enhances neuronal activity, its effects can be concentration-dependent and may vary between different neuronal populations. Therefore, careful dose-response studies are recommended for each specific experimental paradigm.
References
- 1. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Post-Natal Mouse Cerebellar Granule Neuron Progenitor Cells and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Cognitive Enhancement with IDRA-21 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to quantify the cognitive-enhancing effects of IDRA-21 in various animal models. Detailed protocols for key behavioral assays, along with tabulated quantitative data from preclinical studies, are presented to facilitate experimental design and data interpretation.
Introduction
IDRA-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating potent nootropic effects in animal studies.[1] It is a benzothiadiazine derivative that enhances learning and memory, with a potency approximately 10–30 times greater than aniracetam (B1664956) in reversing cognitive deficits induced by pharmacological agents like alprazolam and scopolamine.[1] The primary mechanism of action is believed to be the promotion of long-term potentiation (LTP) in synaptic pathways, leading to sustained cognitive enhancement for up to 48 hours after a single dose.[1] This document outlines standardized protocols for evaluating the efficacy of IDRA-21 in primate and rodent models of cognition.
Mechanism of Action: AMPA Receptor Modulation and Long-Term Potentiation
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which means it binds to a site on the receptor distinct from the glutamate (B1630785) binding site. This binding enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. Specifically, IDRA-21 attenuates the desensitization of the AMPA receptor, allowing for a prolonged influx of positive ions into the postsynaptic neuron upon glutamate binding. This enhanced synaptic transmission is a critical component for the induction and maintenance of Long-Term Potentiation (LTP), a cellular mechanism widely considered to be the neural correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the quantitative data on the cognitive-enhancing effects of IDRA-21 from key animal studies.
Table 1: IDRA-21 Efficacy in Non-Human Primates (Macaques)
| Behavioral Task | Species | Dosage (Oral) | Key Findings | Reference |
| Delayed Matching-to-Sample (DMTS) | Rhesus monkeys (young adult) | 0.15-10 mg/kg | Significant improvement in task performance, maintained for up to 48 hours. 34% increase in accuracy for long-delay trials at best dose. | [2] |
| Delayed Matching-to-Sample (DMTS) | Rhesus monkeys (aged) | 0.15-10 mg/kg | Improved task accuracy, though less robust than in young animals. Up to 18% increase in accuracy for medium-delay trials. | [2] |
| Delayed Non-Matching-to-Sample (DNMTS) | Pigtail macaques (young adult) | 2.5 mg/kg | Significant improvement in memory on a difficult version of the task, with the largest improvement (from 68% to 80%) on the 90s delay. | |
| Alprazolam-Induced Deficit Reversal | Patas monkeys | 3 or 5.6 mg/kg | Potently antagonized alprazolam-induced learning deficits in a complex behavioral task. |
Table 2: IDRA-21 Efficacy in Rodents
| Behavioral Task | Species | Dosage | Key Findings | Reference |
| Spatial Task | Rats | Not specified | Improved learning and memory. | |
| Water Maze & Passive Avoidance | Rats | Not specified | Reversed alprazolam-induced cognitive deficits. | |
| Spatial Discrimination Task | Mice | 10 mg/kg | Attenuated scopolamine-induced deficits. | (Inferred from general knowledge) |
Experimental Protocols
Primate Models
1. Delayed Matching-to-Sample (DMTS) / Delayed Non-Matching-to-Sample (DNMTS) Task
This task assesses visual recognition memory and working memory.
-
Apparatus: A Wisconsin General Testing Apparatus (WGTA) or a computer-automated testing system with a touch screen. A set of unique, easily distinguishable objects are used as stimuli.
-
Protocol Workflow:
DMTS/DNMTS Experimental Workflow -
Detailed Methodology:
-
Habituation and Training: Monkeys are first habituated to the testing apparatus. They are then trained on the basic task with short delay intervals. The criterion for stable performance is typically reaching 90% correct responses on all delay intervals.
-
Drug Administration: IDRA-21 is typically administered orally 1 hour before the testing session. Doses can range from 0.15 to 10 mg/kg. A vehicle control (e.g., flavored drink) is used for baseline and control sessions.
-
Testing: A session consists of a set number of trials (e.g., 24 trials). In each trial, a "sample" object is presented, followed by a delay period. After the delay, the sample object is presented again along with one or more "novel" objects.
-
In DMTS , the monkey is rewarded for choosing the sample object.
-
In DNMTS , the monkey is rewarded for choosing the novel object.
-
-
Data Analysis: The primary metric is the percentage of correct responses at each delay interval. Latency to respond can also be measured. Statistical analysis (e.g., ANOVA, t-tests) is used to compare performance between drug and vehicle conditions.
-
Rodent Models
1. Morris Water Maze (MWM)
This task assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Protocol Workflow:
Morris Water Maze Experimental Workflow -
Detailed Methodology:
-
Drug Administration: IDRA-21 is administered (e.g., orally or intraperitoneally) at a specified time before the training or probe trials.
-
Acquisition Phase: Rats are given several trials per day for consecutive days to learn the location of the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: Escape latency and path length during acquisition are analyzed across trials and days. In the probe trial, the percentage of time spent in the target quadrant is the key dependent variable.
-
2. Spatial Discrimination Task
This task assesses the ability to distinguish between different spatial locations.
-
Apparatus: A four-hole board or a touchscreen-based apparatus where the animal must discriminate between the locations of two visual stimuli.
-
Detailed Methodology:
-
Training: The animal is trained to respond to a specific location for a reward. For example, in a touchscreen task, the animal must touch the location of a presented image.
-
Testing: The locations of the correct and incorrect stimuli are varied. The degree of separation between the two locations can be adjusted to alter the difficulty of the task.
-
Reversal Learning: To assess cognitive flexibility, the previously correct location can be made incorrect, and vice versa.
-
Drug Administration: IDRA-21 is administered prior to the testing session to assess its effects on discrimination accuracy and reversal learning.
-
Data Analysis: The primary metric is the percentage of correct responses. The number of trials to reach a criterion (e.g., 80% correct) during reversal learning is also a key measure.
-
Conclusion
IDRA-21 demonstrates significant potential as a cognitive enhancer, with robust effects observed in both primate and rodent models. The protocols outlined in these application notes provide a standardized framework for quantifying the efficacy of IDRA-21 and other nootropic compounds. The provided quantitative data serves as a valuable reference for dose selection and the expected magnitude of cognitive enhancement in preclinical studies. Further research utilizing these and other refined behavioral paradigms will continue to elucidate the therapeutic potential of IDRA-21 for a range of cognitive disorders.
References
Application Notes and Protocols for In Vivo Research of Idra-21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo delivery of Idra-21, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, intended for preclinical research.
Introduction
Idra-21 is a benzothiadiazine derivative that has demonstrated nootropic effects in various animal models.[1][2] It acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission and promoting synaptic plasticity, which is believed to be the underlying mechanism for its cognitive-enhancing properties.[1][2] This document outlines the established delivery methods for in vivo studies, provides detailed experimental protocols, and summarizes key quantitative data from preclinical research. The (+)-Idra-21 enantiomer is the active form.[3]
Data Presentation
In Vivo Efficacy of Idra-21 in Cognitive Tasks
| Animal Model | Cognitive Task | Administration Route | Dose Range (mg/kg) | Key Findings | Reference |
| Rhesus Monkeys (Young Adult) | Delayed Matching-to-Sample (DMTS) | Oral | 0.15 - 10 | Significant improvement in task performance, with effects lasting up to 48 hours. Accuracy on long-delay trials increased by 34% compared to vehicle. | |
| Rhesus Monkeys (Aged) | Delayed Matching-to-Sample (DMTS) | Oral | 0.15 - 10 | Improved task accuracy, though the effects were less robust than in young monkeys. | |
| Rats | Morris Water Maze | Oral | 4 - 120 µmol/kg | Improved performance in the water maze task. | |
| Rats | Passive Avoidance | Oral | ED₅₀ = 13 µmol/kg (vs. alprazolam) | Reversed cognitive deficits induced by alprazolam and scopolamine. | |
| Mice | Spatial Discrimination | Intraperitoneal | 10 | Reversed benzodiazepine-induced deficits in spatial discrimination. |
Vehicle Formulation for Oral Administration of Idra-21
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation has been reported to achieve a clear solution with a solubility of at least 2.08 mg/mL.
Experimental Protocols
Protocol 1: Preparation of Idra-21 for Oral Gavage in Rats
Materials:
-
Idra-21 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of Idra-21 in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve the appropriate amount of Idra-21 powder in DMSO. Use of an ultrasonic bath may aid in dissolution.
-
Sequentially add the other vehicle components. To a sterile tube, add the required volume of the Idra-21 stock solution in DMSO (to achieve the final 10% DMSO concentration).
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly until the solution is clear.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix again until the solution is clear.
-
Finally, add sterile saline to bring the solution to the final volume (45% of the total). Mix thoroughly.
-
The final solution should be a clear and homogenous mixture. If any precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared Idra-21 dosing solution
-
Appropriately sized gavage needle for rats (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringe
-
Animal scale
Procedure:
-
Determine the correct dosing volume. Weigh the rat and calculate the required volume of the Idra-21 solution based on the desired dose in mg/kg. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
-
Properly restrain the rat. Hold the rat firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the insertion depth. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Administer the solution. Once the needle is in the correct position, slowly administer the Idra-21 solution.
-
Withdraw the needle. Gently remove the gavage needle along the same path of insertion.
-
Monitor the animal. Observe the rat for a few minutes post-administration for any signs of distress.
Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory in Rats
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white or black paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the rat's swim path and latency to find the platform.
Procedure:
-
Habituation: Allow each rat to swim freely in the pool for 60 seconds without the platform present to acclimate them to the environment.
-
Acquisition Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the rat in the water facing the wall at one of four quasi-random start locations (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.
-
If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the swim path for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 4: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
Apparatus:
-
A computer-based testing apparatus with a touch-sensitive screen.
-
A reward delivery system (e.g., for juice or food pellets).
Procedure:
-
Pre-training: Train the monkeys to perform the basic DMTS task. This involves presenting a "sample" stimulus (e.g., a colored shape) on the screen. After a brief delay, the sample stimulus is presented again along with one or more "distractor" stimuli. The monkey must select the stimulus that matches the sample to receive a reward.
-
Testing with Idra-21:
-
Administer Idra-21 orally at the desired dose (e.g., 0.15-10 mg/kg) or the vehicle.
-
After a set time (e.g., 1 hour post-administration), begin the DMTS session.
-
Vary the delay interval between the presentation of the sample and the choice stimuli (e.g., short, medium, and long delays) to assess memory retention over different time periods.
-
Record the accuracy of the monkey's responses (percentage of correct matches) at each delay interval.
-
Sessions can be repeated, for instance, every 3 days to assess the long-term effects of the drug.
-
Mandatory Visualizations
Signaling Pathway of Idra-21 at the AMPA Receptor
Caption: Idra-21 positively modulates the AMPA receptor, enhancing synaptic transmission.
Experimental Workflow for In Vivo Assessment of Idra-21
Caption: Workflow for preclinical evaluation of Idra-21's cognitive effects.
References
- 1. The diazoxide derivative IDRA 21 enhances ischemic hippocampal neuron injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDRA-21 - Wikipedia [en.wikipedia.org]
- 3. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (this compound): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDRA-21 in Long-Term Memory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of IDRA-21 in enhancing long-term memory. Detailed protocols for behavioral assays, and molecular analyses are included to ensure robust and reproducible results.
Introduction
IDRA-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a benzothiadiazine derivative.[1][2] It has demonstrated nootropic effects in animal studies, significantly improving learning and memory.[1][2] The primary mechanism of action is believed to be the promotion of long-term potentiation (LTP), a cellular basis for learning and memory.[1] IDRA-21 is reported to be 10-30 times more potent than aniracetam (B1664956) in reversing cognitive deficits. Its effects are sustained, lasting up to 48 hours after a single dose.
Mechanism of Action: AMPA Receptor Modulation and LTP Enhancement
IDRA-21 enhances synaptic transmission by positively modulating AMPA receptors. This modulation attenuates the desensitization of the receptor, leading to a prolonged excitatory postsynaptic potential. This enhanced AMPA receptor function is crucial for the induction and maintenance of LTP. The influx of Ca2+ through NMDA receptors, triggered by sufficient depolarization from AMPA receptor activation, initiates a signaling cascade involving CaMKII, which ultimately leads to the insertion of more AMPA receptors into the postsynaptic membrane, strengthening the synapse.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of IDRA-21.
Table 1: In Vivo Dosages and Effects
| Animal Model | Dosage Range (Oral) | Key Findings | Reference |
| Rhesus Monkeys | 0.15 - 10 mg/kg | Significant improvement in Delayed Matching-to-Sample (DMTS) task performance. Effects lasted up to 48 hours. | |
| Rhesus Monkeys (Aged) | 0.15 - 10 mg/kg | Improved DMTS task accuracy, though the response was less robust than in young monkeys. | |
| Patas Monkeys | 3 or 5.6 mg/kg | Blocked alprazolam-induced learning deficits. | |
| Rats | 10 mg/kg | Reversed alprazolam-induced deficits in a spatial discrimination task. | |
| Rats | 6 - 24 mg/kg (i.g.) | Increased neuronal injury following global ischemia. |
Table 2: In Vitro Concentrations and Effects
| Preparation | Concentration | Key Findings | Reference |
| Rat Hippocampal Slices | 500 µM | Significantly increased the amplitude and half-width of field EPSPs and promoted LTP induction. | |
| Recombinant HEK293 cells (human GluR1/2) | 70 µM | Doubled the charge transfer, indicating facilitated excitatory neurotransmission. | |
| Cultured Rat Hippocampal Neurons | 1 - 300 µM | Increased neuronal death in a dose-dependent manner. |
Experimental Protocols
Drug Preparation and Administration
Objective: To prepare IDRA-21 for in vivo administration.
Materials:
-
IDRA-21 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: A common vehicle for IDRA-21 is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
IDRA-21 Dissolution:
-
Weigh the desired amount of IDRA-21 powder.
-
Dissolve the powder in DMSO first.
-
Sequentially add PEG300, Tween 80, and finally saline, vortexing thoroughly after each addition to ensure a clear solution. Sonication can be used to aid dissolution.
-
-
Administration:
-
Administer the solution orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dosage.
-
For oral administration in non-human primates, the drug can be concealed in a food treat.
-
Administer a single dose and observe effects over subsequent days, or administer repeatedly with a washout period of at least 3 days between doses to avoid cumulative effects.
-
Behavioral Assay: Morris Water Maze (for Rodents)
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (120-200 cm diameter)
-
Escape platform (10-15 cm diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Protocol:
-
Setup: Fill the pool with water (20-22°C) and make it opaque. Submerge the escape platform 1-2 cm below the water surface in the center of one quadrant.
-
Acclimation: Handle the animals for several days before the experiment. Allow them to swim freely in the pool for 60 seconds without the platform on the day before training begins.
-
Acquisition Phase (4-6 days):
-
Administer IDRA-21 or vehicle at a predetermined time before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swim speed using the tracking software.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim path.
-
-
Data Analysis: Compare the escape latencies and path lengths during acquisition and the time spent in the target quadrant during the probe trial between the IDRA-21 and vehicle groups.
Behavioral Assay: Delayed Matching-to-Sample (DMTS) Task (for Non-Human Primates)
Objective: To assess visual recognition and working memory.
Materials:
-
Computerized test apparatus with a touchscreen
-
Reward delivery system (e.g., for juice or food pellets)
-
A set of visual stimuli (e.g., shapes or images)
Protocol:
-
Pre-training: Train the animals to touch the screen to receive a reward.
-
Task Paradigm:
-
A trial begins with the presentation of a "sample" stimulus on the screen.
-
The animal must touch the sample stimulus.
-
After a delay period (e.g., 10, 30, 60, 90 seconds), two or more "choice" stimuli are presented, one of which matches the sample.
-
The animal must touch the matching stimulus to receive a reward.
-
-
IDRA-21 Administration: Administer IDRA-21 or vehicle orally 1-2 hours before the test session.
-
Testing:
-
Conduct a session of a predetermined number of trials with varying delay intervals.
-
Record the accuracy (percentage of correct responses) at each delay interval.
-
-
Data Analysis: Compare the accuracy between the IDRA-21 and vehicle groups, particularly at longer delay intervals, which are more challenging for working memory.
Molecular Analysis: Western Blot for Synaptic Plasticity Markers
Objective: To quantify changes in the expression of proteins involved in LTP and synaptic plasticity in brain tissue (e.g., hippocampus).
Protocol:
-
Tissue Collection: Following behavioral testing, euthanize the animals and rapidly dissect the hippocampus.
-
Protein Extraction: Homogenize the tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest (e.g., GluA1, GluA2, PSD-95, CaMKII, CREB, BDNF).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensity. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Molecular Analysis: Immunohistochemistry for c-Fos
Objective: To identify neurons activated by the memory task.
Protocol:
-
Tissue Collection and Preparation: 90-120 minutes after the final behavioral trial, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix it. Cryoprotect the brain in sucrose (B13894) solution before sectioning.
-
Immunostaining:
-
Wash the brain sections and block non-specific binding sites.
-
Incubate with a primary antibody against c-Fos.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells in specific hippocampal subfields (e.g., CA1, CA3, DG).
-
Compare the number of activated neurons between the IDRA-21 and vehicle groups.
-
Electrophysiology: In Vitro LTP in Hippocampal Slices
Objective: To directly measure the effect of IDRA-21 on synaptic plasticity.
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.
-
Recording Setup: Place a slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
IDRA-21 Application: Perfuse the slice with aCSF containing IDRA-21 (e.g., 500 µM) and continue recording baseline fEPSPs.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to the Schaffer collaterals.
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude and stability of LTP between slices treated with IDRA-21 and control slices.
References
Troubleshooting & Optimization
Idra-21 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges encountered with Idra-21 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Idra-21?
A1: Idra-21 is a hydrophobic compound with low solubility in water.[1] It is practically insoluble in aqueous solutions alone.[2] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][3]
Q2: What are the recommended storage conditions for Idra-21 powder and stock solutions?
A2: For long-term stability, Idra-21 powder should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Q3: My Idra-21 solution in DMSO appears to have precipitated after storage. What should I do?
A3: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of Idra-21, leading to precipitation. It is crucial to use fresh, anhydrous DMSO to prepare stock solutions. If you observe precipitation, you can try to redissolve the compound by gentle warming in a water bath or by sonication. Before use, always ensure the solution is clear and free of precipitates.
Q4: Can I use solvents other than DMSO for my experiments?
A4: Yes, Idra-21 is also sparingly soluble in ethanol. For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration and maintain solubility upon administration.
Troubleshooting Guide: Preparing Idra-21 Solutions
This guide provides a step-by-step approach to preparing Idra-21 solutions for both in vitro and in vivo applications, along with troubleshooting tips for common issues.
Decision Workflow for Solvent Selection
The choice of solvent system for Idra-21 is critical and depends on the experimental context. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an appropriate solvent system for Idra-21 based on the experimental application.
Quantitative Solubility Data
The following table summarizes the solubility of Idra-21 in various solvents and formulations.
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | Insoluble | - | |
| DMSO | 25 - 250 | 107.4 - 1074.4 | Solubility can vary between batches. Use of fresh, anhydrous DMSO is recommended. Sonication may be required. |
| Ethanol | 1 - 14 | 4.3 - 60.2 | Sparingly soluble. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 | ≥ 8.94 | A common formulation for in vivo studies. Solvents should be added sequentially. Sonication is recommended. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 8.94 | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance aqueous solubility. |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 | ≥ 8.94 | An alternative formulation for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Idra-21 Stock Solution in DMSO
Materials:
-
Idra-21 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of Idra-21 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 2.33 mg of Idra-21, add 100 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
Materials:
-
Idra-21 powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution of Idra-21 in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
To prepare a 1 mL working solution with a final Idra-21 concentration of 2.08 mg/mL, follow these steps in the specified order: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 20.8 mg/mL Idra-21 stock solution in DMSO to the PEG300. Vortex until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Vortex until the solution is clear. d. Add 450 µL of sterile saline to the mixture. Vortex thoroughly to ensure a homogenous solution.
-
If any precipitation or cloudiness is observed, sonicate the solution for 10-15 minutes. Gentle warming in a water bath (37°C) can also be applied.
-
This formulation should be prepared fresh on the day of the experiment.
Troubleshooting Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer/media. | The final concentration of Idra-21 exceeds its solubility limit in the aqueous medium. | * Decrease the final concentration of Idra-21. * Increase the percentage of DMSO in the final solution , but ensure it remains below the toxic limit for your experimental system (typically <0.5% for cell cultures).* Use a surfactant like Tween 80 or Pluronic F-68 in your final buffer to improve solubility.* Consider using a cyclodextrin-based formulation (see Protocol 2 with SBE-β-CD). Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility. |
| The Idra-21 powder is difficult to dissolve even in DMSO. | The Idra-21 may have absorbed moisture, or the DMSO may not be of sufficient purity. | * Use fresh, anhydrous DMSO. * Increase the sonication time and/or power. * Gently warm the solution in a water bath (e.g., 37-50°C) while vortexing. |
| The in vivo formulation is cloudy or shows phase separation. | The components were not mixed in the correct order or were not mixed thoroughly enough. | * Ensure the solvents are added in the specified order: PEG300, then the Idra-21/DMSO stock, then Tween 80, and finally saline.* Vortex thoroughly after the addition of each component until the solution is clear before adding the next.* Use sonication and/or gentle warming to aid in the formation of a clear solution. |
Idra-21 Signaling Pathway
Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances excitatory neurotransmission by reducing the desensitization of AMPA receptors. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of Idra-21 as a positive allosteric modulator of the AMPA receptor.
References
Technical Support Center: Idra-21 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of Idra-21, focusing on minimizing potential neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Idra-21 and what is its primary mechanism of action?
Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism involves binding to a site on the AMPA receptor to reduce desensitization and deactivation, thereby potentiating glutamatergic neurotransmission. This action is thought to underlie its nootropic effects by enhancing synaptic plasticity.
Q2: Is Idra-21 neurotoxic in vitro?
Under standard experimental conditions, Idra-21 exhibits a low potential for neurotoxicity.[1][2] However, at high concentrations or in combination with high concentrations of AMPA receptor agonists, it can induce excitotoxicity. It is important to note that Idra-21 has a significantly better safety profile compared to other ampakines like cyclothiazide.
Q3: What is the primary mechanism of Idra-21 induced neurotoxicity?
The neurotoxicity associated with Idra-21 is primarily due to excitotoxicity. By potentiating AMPA receptor function, Idra-21 can lead to excessive neuronal depolarization and a subsequent influx of calcium (Ca2+) ions. This overload of intracellular Ca2+ can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.
Q4: How can I minimize the risk of neurotoxicity in my experiments?
Minimizing neurotoxicity is crucial for obtaining reliable and translatable data. Key strategies include:
-
Dose-response studies: Always begin with a dose-response curve to identify the optimal concentration of Idra-21 that elicits the desired nootropic effect without causing significant cell death.
-
Control of agonist concentration: The concentration of AMPA or glutamate (B1630785) in your culture system will significantly impact the potential for excitotoxicity. Use the lowest effective concentration of the agonist in combination with Idra-21.
-
Co-administration of NMDA receptor antagonists: In cases where higher concentrations of Idra-21 are necessary, co-administration of an N-methyl-D-aspartate (NMDA) receptor antagonist, such as dizocilpine (B47880) (MK-801), can help mitigate excitotoxicity.
-
Appropriate cell culture models: Use well-characterized and healthy neuronal cultures. The susceptibility to excitotoxicity can vary between different neuronal cell types.
Q5: Are there any known interactions with other receptors?
Some studies suggest that Idra-21 may also modulate NMDA receptors, although its primary action is on AMPA receptors.[2][3][4] This interaction could contribute to its overall pharmacological profile and should be considered when designing experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of neuronal cell death observed after Idra-21 treatment. | Concentration of Idra-21 is too high. | Perform a dose-response experiment to determine the EC50 for the desired effect and the IC50 for toxicity. Use a concentration well below the toxic threshold. |
| Concentration of AMPA or glutamate in the media is too high. | Reduce the concentration of the AMPA receptor agonist. Ensure that the basal media does not contain excessive levels of glutamate. | |
| The neuronal culture is stressed or unhealthy. | Ensure optimal cell culture conditions, including proper media, supplements, and incubation parameters. Regularly assess cell viability and morphology. | |
| Inconsistent or variable results between experiments. | Inconsistent plating density of neurons. | Standardize the cell seeding density for all experiments to ensure a consistent cell number per well. |
| Variability in reagent preparation. | Prepare fresh stock solutions of Idra-21 and other compounds for each experiment. Ensure accurate pipetting and dilution. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. | |
| Unexpected pharmacological effects observed. | Off-target effects of Idra-21. | Consider the potential modulation of NMDA receptors by Idra-21. Use specific antagonists to dissect the contribution of different receptor systems. |
| Presence of confounding factors in the experimental system. | Simplify the experimental setup where possible. Use defined media to reduce variability from serum components. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Idra-21 neurotoxicity.
Table 1: Comparative Neurotoxicity of Idra-21 and Cyclothiazide in Cerebellar Granule Neurons
| Compound | Concentration (µM) | Co-administered AMPA (µM) | Observation |
| Idra-21 | 10 - 100 | 50 | No significant neurotoxicity |
| Idra-21 | 250 | 50 | Small but significant neurotoxicity |
| Cyclothiazide | 5 - 25 | 50 | Dose-related increase in cell death |
Table 2: Effect of Idra-21 and Cyclothiazide on Intracellular Ion Concentrations
| Compound | Concentration (µM) | Effect on Intracellular Na+ | Effect on Intracellular Ca2+ |
| Idra-21 | 5 | Threshold for increasing Na+ transient | Shorter lasting Ca2+ transient |
| Cyclothiazide | 0.5 | Threshold for increasing Na+ transient | Longer lasting Ca2+ transient |
Experimental Protocols
1. Assessment of Idra-21 Neurotoxicity using a Cell Viability Assay
This protocol describes a general method for assessing the potential neurotoxicity of Idra-21 in primary neuronal cultures using a standard lactate (B86563) dehydrogenase (LDH) assay.
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons in 96-well plates at a density of 5 x 10^4 cells/well.
-
Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
-
Compound Preparation:
-
Prepare a stock solution of Idra-21 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Idra-21 in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment:
-
Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of Idra-21.
-
Include a vehicle control (medium with solvent) and a positive control for neurotoxicity (e.g., a high concentration of glutamate or a known neurotoxin).
-
Incubate the plates for 24-48 hours.
-
-
LDH Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Plot the percentage of cytotoxicity against the concentration of Idra-21 to generate a dose-response curve and determine the IC50 value.
-
2. In Vitro Co-administration of Idra-21 and an NMDA Receptor Antagonist
This protocol outlines a method to investigate the potential neuroprotective effect of an NMDA receptor antagonist on Idra-21 induced excitotoxicity.
-
Cell Culture and Compound Preparation:
-
Follow the same procedures as described in Protocol 1.
-
Prepare stock solutions of both Idra-21 and the NMDA receptor antagonist (e.g., dizocilpine).
-
-
Treatment:
-
Pre-incubate the neuronal cultures with the NMDA receptor antagonist for 30-60 minutes before adding Idra-21.
-
Add Idra-21 at a concentration known to induce some level of neurotoxicity (determined from previous experiments).
-
Include the following control groups:
-
Vehicle control
-
Idra-21 alone
-
NMDA receptor antagonist alone
-
-
Incubate the plates for 24-48 hours.
-
-
Assessment of Neurotoxicity:
-
Use a suitable cell viability assay (e.g., LDH, MTT, or live/dead staining) to quantify neuronal death.
-
-
Data Analysis:
-
Compare the level of neurotoxicity in the group treated with both Idra-21 and the NMDA receptor antagonist to the group treated with Idra-21 alone.
-
A significant reduction in cell death in the co-treated group would indicate a neuroprotective effect of the NMDA receptor antagonist.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Idra-21 mediated excitotoxicity.
Caption: General experimental workflow for assessing Idra-21 neurotoxicity.
References
Optimizing Idra-21 Concentration for Long-Term Potentiation (LTP) Induction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Idra-21 in Long-Term Potentiation (LTP) induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is Idra-21 and what is its primary mechanism of action in the context of LTP?
Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its primary mechanism is to reduce the desensitization of AMPA receptors, thereby enhancing and prolonging the synaptic response to glutamate (B1630785). This enhanced AMPA receptor-mediated current facilitates the induction of LTP, a cellular correlate of learning and memory.[1][3] The active form of the molecule is (+)-Idra-21.[2]
Q2: What is the recommended concentration range for Idra-21 to induce or enhance LTP in hippocampal slices?
Based on published literature, a concentration of 500 µM has been shown to significantly increase the amplitude and half-width of field excitatory postsynaptic potentials (fEPSPs) and promote the induction of LTP in rat hippocampal slices. In cultured hippocampal neurons, Idra-21 was found to have an EC50 of 150 µM for prolonging AMPAergic autaptic currents. It is important to note that an optimal concentration may vary depending on the specific experimental conditions, including the age of the animal, the specific hippocampal subfield being studied, and the LTP induction protocol. A concentration-response curve should ideally be generated in your specific experimental setup to determine the optimal concentration.
Q3: How should I prepare a stock solution of Idra-21?
Idra-21 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve Idra-21 in 100% DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months. When preparing your working solution, the final concentration of DMSO in the artificial cerebrospinal fluid (aCSF) should be kept to a minimum (ideally ≤0.1%) to avoid solvent effects on neuronal activity.
Q4: What are the potential off-target effects or neurotoxicity concerns with Idra-21?
While Idra-21 is considered to have a better neurotoxicity profile than some other AMPA receptor potentiators, high concentrations may pose a risk. In conditions of excessive glutamate receptor activation, such as during ischemia or seizures, Idra-21 may exacerbate neuronal damage. One study showed that treatment with AMPA and 1 mM Idra-21 induced cytotoxicity in cerebellar granule neurons. Therefore, it is crucial to use the lowest effective concentration and to be cautious when interpreting results from metabolically compromised tissue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant enhancement of LTP with Idra-21. | - Suboptimal Idra-21 Concentration: The concentration may be too low to effectively modulate AMPA receptors in your preparation. - Inadequate Perfusion Time: The drug may not have had sufficient time to equilibrate in the tissue. - Weak LTP Induction Protocol: The stimulation protocol itself may be insufficient to induce robust LTP, even with the potentiator. - Poor Slice Health: The hippocampal slices may be unhealthy, leading to a general inability to express synaptic plasticity. | - Perform a concentration-response experiment (e.g., testing 50 µM, 100 µM, 250 µM, and 500 µM). - Ensure a stable baseline recording for at least 20-30 minutes after Idra-21 is washed in before attempting to induce LTP. - Consider using a stronger LTP induction protocol (e.g., multiple trains of high-frequency stimulation). - Assess slice viability through visual inspection and by examining the baseline synaptic responses. |
| Unexpected decrease in synaptic response after Idra-21 application. | - High Concentration Leading to Excitotoxicity: Very high concentrations of Idra-21 in the presence of synaptic activity could lead to excitotoxic cell death. - Solvent (DMSO) Effects: A high concentration of DMSO in the final working solution can depress synaptic transmission. | - Lower the concentration of Idra-21. - Ensure the final DMSO concentration in your aCSF is minimal (e.g., <0.1%). Prepare a vehicle control with the same DMSO concentration to rule out solvent effects. |
| Precipitation of Idra-21 in the aCSF. | - Low Solubility in Aqueous Solutions: Idra-21 has poor water solubility. | - Ensure the DMSO stock solution is fully dissolved before diluting into aCSF. - Prepare the working solution fresh for each experiment. - Consider sonicating the working solution briefly to aid dissolution. |
Quantitative Data Summary
| Preparation | Idra-21 Concentration | Effect | Reference |
| Rat Hippocampal Slices | 500 µM | Significantly increased fEPSP amplitude and half-width; promoted LTP induction. | |
| Cultured Rat Hippocampal Neurons | 150 µM (EC50) | Prolonged AMPAergic autaptic currents (5.6 times control). | |
| Recombinant HEK293 cells (GluR1/2) | 70 µM | Doubled the charge transfer. | |
| Cerebellar Granule Neurons | 1 mM (with 50 µM AMPA) | Induced cytotoxicity. |
Experimental Protocols
Preparation of Idra-21 Working Solution
-
Prepare a 100 mM stock solution of Idra-21 in 100% DMSO.
-
Example: Dissolve 2.33 mg of Idra-21 (MW: 232.69 g/mol ) in 100 µL of DMSO.
-
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution into freshly prepared and oxygenated aCSF to the desired final concentration.
-
Example for a 500 µM working solution: Add 5 µL of the 100 mM stock solution to 10 mL of aCSF. This results in a final DMSO concentration of 0.05%.
-
-
Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.
Electrophysiological Recording and LTP Induction in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize and decapitate a male Wistar rat (e.g., postnatal day 21-30).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (aCSF with modified ion concentrations to reduce excitotoxicity, e.g., higher MgCl2 and lower CaCl2).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline of synaptic transmission for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Idra-21 Application and LTP Induction:
-
Switch the perfusion to aCSF containing the desired concentration of Idra-21 (or vehicle).
-
Record a stable baseline in the presence of the drug for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A standard protocol that may be sub-maximal without a potentiator is a single train of 100 Hz for 1 second.
-
Continue recording for at least 60 minutes post-HFS to monitor the potentiation of the fEPSP slope.
-
Visualizations
Caption: Idra-21 signaling pathway for LTP induction.
Caption: Experimental workflow for LTP with Idra-21.
Caption: Troubleshooting flowchart for Idra-21 LTP experiments.
References
Technical Support Center: Idra-21 Stability in Long-term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability concerns with Idra-21 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Idra-21 in experimental settings?
Idra-21, a positive allosteric modulator of AMPA receptors, can be susceptible to degradation in aqueous solutions over time. The primary concerns are hydrolysis and oxidation, which can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents in the solvent. This degradation can lead to a decrease in the effective concentration of the compound, potentially impacting experimental reproducibility and validity.
Q2: How should I prepare and store Idra-21 stock solutions for long-term use?
For optimal stability, it is recommended to prepare concentrated stock solutions of Idra-21 in a suitable non-aqueous solvent such as DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light. When preparing aqueous working solutions for experiments, they should be made fresh from the frozen stock immediately before use.
Q3: What are the signs of Idra-21 degradation in my experiments?
Signs of Idra-21 degradation may include a gradual or sudden loss of its expected biological effect, inconsistencies in dose-response curves, or the appearance of unexpected peaks in analytical readouts such as HPLC. Visual indicators in the solution, such as color change or precipitation, can also suggest degradation, although these are less common.
Q4: Can I use a degraded Idra-21 solution for my experiments?
No, it is not advisable to use a solution of Idra-21 that is suspected of degradation. The presence of degradation products could lead to inaccurate and misleading results, and these byproducts may have their own unintended biological activities or toxicities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Idra-21 degradation in working solution. | Prepare fresh working solutions from a frozen, non-aqueous stock for each experiment. Perform a stability study on your working solution under your specific experimental conditions to determine its usable timeframe. |
| Loss of compound efficacy | Degradation of frozen stock solution. | Avoid repeated freeze-thaw cycles by preparing smaller aliquots of your stock solution. Verify the concentration and purity of your stock solution using an appropriate analytical method like HPLC. |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure your mobile phase and sample handling procedures are optimized to prevent on-column degradation. |
Experimental Protocols
Protocol: Assessing the Stability of Idra-21 in Aqueous Solution via HPLC
This protocol outlines a method to determine the stability of Idra-21 in a typical aqueous buffer over a set period.
1. Materials:
- Idra-21
- DMSO (or other suitable non-aqueous solvent)
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of Idra-21 in DMSO.
- Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM.
- Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it via HPLC to determine the initial concentration and purity.
- Incubation: Store the remaining working solution under your standard experimental conditions (e.g., 37°C in an incubator).
- Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution for HPLC analysis.
- HPLC Analysis:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A suitable gradient, for example, from 5% B to 95% B over 15 minutes.
- Flow Rate: 1 mL/min
- Detection Wavelength: Determined by UV-Vis scan of Idra-21 (typically in the range of 250-290 nm).
- Injection Volume: 10 µL
- Data Analysis: Calculate the percentage of Idra-21 remaining at each time point relative to the T=0 sample. The appearance of new peaks should also be noted as potential degradation products.
Data Presentation
Table 1: Example Stability Data for Idra-21 in PBS at 37°C
| Time (hours) | Idra-21 Remaining (%) | Area of Major Degradant Peak (arbitrary units) |
| 0 | 100 | 0 |
| 1 | 98.5 | 1,500 |
| 2 | 96.2 | 3,800 |
| 4 | 91.8 | 8,200 |
| 8 | 82.1 | 17,900 |
| 24 | 55.4 | 44,600 |
Note: This data is illustrative and will vary based on specific experimental conditions.
Visualizations
Caption: Workflow for assessing Idra-21 stability.
Caption: Idra-21's modulation of the AMPA receptor pathway.
Idra-21 Technical Support Center: Addressing Variability in Behavioral Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in behavioral responses observed during experiments with Idra-21. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Idra-21?
Idra-21 is primarily known as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It works by reducing the desensitization of AMPA receptors, thereby enhancing excitatory synaptic transmission.[2][3] This action is thought to underlie its nootropic effects by promoting the induction of long-term potentiation (LTP), a cellular mechanism involved in learning and memory.[1][4]
Q2: Does Idra-21 have other mechanisms of action?
Yes, research has shown that Idra-21 also acts as a negative modulator of N-methyl-D-aspartate (NMDA) receptors. It has been demonstrated to be more effective on NR1a-NR2B subunit-containing NMDA receptors compared to NR1a-NR2A, indicating a degree of subunit selectivity. This dual mechanism may contribute to the complexity of its behavioral effects.
Q3: What are the reported cognitive-enhancing effects of Idra-21?
In animal studies, Idra-21 has been shown to significantly improve learning and memory. It has demonstrated potency 10–30 times greater than aniracetam (B1664956) in reversing cognitive deficits induced by scopolamine (B1681570) or alprazolam. A single dose can produce sustained cognitive enhancement for up to 48 hours.
Q4: Why is there significant variability in behavioral responses to Idra-21?
Variability in response to Idra-21 can be attributed to several factors, including:
-
Age: Studies have shown that aged subjects may exhibit a less robust response and greater individual sensitivity to the dose compared to younger subjects.
-
Individual Sensitivity: There is a noted "individual sensitivity in responsiveness to drug administration," which necessitates the determination of an individualized "Best Dose" for optimal efficacy.
-
Genetic Factors: The specific subunit composition of AMPA and NMDA receptors can vary between individuals, potentially influencing the binding and efficacy of Idra-21.
-
Baseline Cognitive Function: The cognitive state of the subject prior to administration may influence the magnitude of the observed effects.
-
Experimental Paradigm: The specific behavioral task used to assess cognition can influence the outcome, as different tasks may rely on distinct neural circuits.
Q5: What are the potential side effects or adverse events associated with Idra-21?
While generally considered to have a good safety profile at therapeutic doses, some potential side effects have been noted. In cases of global ischemia, such as after a stroke or seizure, Idra-21 may exacerbate neuronal damage. Anecdotal reports from human users have mentioned mild side effects such as anxiety and headaches, potentially related to increased glutamatergic activity. It is crucial to adhere to appropriate dosing and monitoring during preclinical studies.
Troubleshooting Guide
Issue 1: High inter-individual variability in cognitive performance.
-
Question: My subjects are showing a wide range of responses to the same dose of Idra-21. How can I address this?
-
Answer:
-
Dose-Response Study: Conduct a preliminary dose-finding study to determine the optimal dose for your specific animal model, age group, and behavioral paradigm. As research in rhesus monkeys has shown, the "Best Dose" can vary significantly between individuals.
-
Subject Stratification: If possible, stratify subjects based on baseline performance in the cognitive task before drug administration. This can help to identify if Idra-21 is more effective in subjects with lower baseline performance.
-
Control for Age: Ensure that subjects within experimental groups are age-matched, as age has been identified as a significant factor in the response to Idra-21.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
-
Issue 2: Lack of a significant cognitive-enhancing effect.
-
Question: I am not observing the expected improvements in learning and memory with Idra-21 administration. What could be the cause?
-
Answer:
-
Dosage: The dose may be suboptimal. Consider the U-shaped dose-response curve often seen with nootropics, where higher doses do not necessarily lead to better outcomes and can sometimes be less effective. A dose-response study is recommended.
-
Timing of Administration: The time between Idra-21 administration and behavioral testing is critical. Given its long half-life, effects can be observed up to 48 hours post-administration. Experiment with different pre-treatment intervals.
-
Task Difficulty: The cognitive task may not be sensitive enough to detect the effects of Idra-21. Ensure the task is sufficiently challenging to avoid ceiling effects (where performance is already at its maximum).
-
Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) allows for adequate bioavailability.
-
Issue 3: Observation of adverse behavioral effects.
-
Question: Some of my subjects are exhibiting signs of anxiety or hyperactivity after Idra-21 administration. What should I do?
-
Answer:
-
Reduce Dosage: These effects may be indicative of excessive glutamatergic stimulation. Lowering the dose is the first step in mitigating these effects.
-
Monitor for Seizure Activity: Although rare at appropriate doses, AMPA receptor potentiation can lower the seizure threshold. Closely monitor animals for any signs of seizure activity.
-
Assess for Confounding Factors: Ensure that the observed behaviors are not a result of other experimental stressors or environmental factors.
-
Quantitative Data Summary
Table 1: Individual "Best Dose" and Performance Improvement in Young and Aged Rhesus Monkeys in a Delayed Matching-to-Sample (DMTS) Task.
| Subject Group | Number of Subjects | "Best Dose" Range (mg/kg) | Average "Best Dose" (mg/kg ± SD) | Maximum % Increase in DMTS Accuracy (vs. Vehicle) |
| Young Adult | 7 | 0.15 - 10 | 1.9 ± 1.6 | 34% (at long delay) |
| Aged | 7 | 0.15 - 3 | 1.0 ± 0.52 | 18% (at medium delay) |
Data extracted from Buccafusco et al., 2004.
Detailed Experimental Protocols
Delayed Matching-to-Sample (DMTS) Task for Rhesus Monkeys
-
Objective: To assess short-term visual memory.
-
Apparatus: A computer-controlled testing apparatus with a touchscreen for stimulus presentation and response recording.
-
Procedure:
-
Initiation: The monkey initiates a trial by touching a start stimulus on the screen.
-
Sample Presentation: A sample image is presented for a brief period.
-
Delay: A delay period of varying duration (e.g., short, medium, long) follows, during which the screen is blank.
-
Choice Presentation: Two or more choice images are presented, one of which matches the sample.
-
Response: The monkey must touch the matching image to receive a reward (e.g., a food pellet).
-
-
Idra-21 Administration:
-
Route: Oral administration.
-
Dosing: A range of doses (e.g., 0.15, 0.3, 1.0, 3.0, 10 mg/kg) should be tested to determine the "Best Dose" for each individual.
-
Timing: Behavioral testing is typically conducted at 1, 24, and 48 hours after a single dose administration to assess the duration of effects. Repeated dosing schedules can involve administration every 3 days.
-
Morris Water Maze for Rodents
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting locations and must find the submerged platform. The latency to find the platform is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Idra-21 Administration:
-
Route: Oral gavage or intraperitoneal (IP) injection.
-
Dosing: Based on rat studies, effective oral doses to reverse cognitive deficits are in the range of 13-108 µmol/kg (approximately 3-25 mg/kg). A dose-response study is recommended.
-
Timing: Administer Idra-21 at a set time (e.g., 30-60 minutes) before the first trial of each day's acquisition phase.
-
Passive Avoidance Task for Rodents
-
Objective: To assess fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing: After a set retention interval (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Idra-21 Administration:
-
Route: Oral gavage or IP injection.
-
Dosing: Effective oral doses in rats for attenuating performance impairment are around 13 µmol/kg (approximately 3 mg/kg).
-
Timing: Administer Idra-21 before the training session to assess its effect on memory acquisition and consolidation, or before the testing session to evaluate its impact on memory retrieval.
-
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of huperzine A and this compound on visual recognition memory in young macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the AMPA receptor modulator this compound on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Idra-21 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Idra-21 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity after Idra-21 treatment. What could be the cause?
A1: While Idra-21 is reported to be largely non-neurotoxic under standard culture conditions, it can exacerbate neuronal damage in specific contexts.[1] One key factor is the potentiation of AMPA receptor-mediated excitotoxicity, especially in models of ischemia or seizures.[1][2] In cultured rat hippocampal neurons, the combination of glutamate (B1630785) and Idra-21 has been shown to induce cell death through AMPA receptor activation.[2] Therefore, it is crucial to consider the experimental model and the baseline level of neuronal activity.
Troubleshooting Steps:
-
Assess Baseline Excitotoxicity: Ensure your culture conditions are not predisposing cells to excitotoxicity (e.g., excessive glutamate levels in the media).
-
Optimize Idra-21 Concentration: High concentrations of Idra-21 may increase the risk of toxicity. A dose-response curve should be performed to identify the optimal concentration for the desired effect with minimal toxicity.
-
Control for Ischemic Conditions: If your experimental setup involves conditions that mimic ischemia (e.g., oxygen-glucose deprivation), be aware that Idra-21 can worsen neuronal injury.[2]
Q2: I am observing effects that cannot be explained by AMPA receptor modulation alone. Does Idra-21 have known off-target effects?
A2: Yes, Idra-21 has a notable off-target effect on N-methyl-D-aspartate (NMDA) receptors. It acts as a negative allosteric modulator of NMDA receptors, reducing their whole-cell currents. This effect is non-competitive and voltage-independent. Interestingly, the inhibitory effect is more pronounced at lower glycine (B1666218) concentrations, suggesting a potential interaction with the glycine binding site.
Furthermore, studies in HEK293 cells have shown that Idra-21 exhibits subunit selectivity, being more effective on NR1a-NR2B receptors compared to NR1a-NR2A receptors. This differential modulation of NMDA receptor subunits could contribute to varied effects across different neuronal populations.
Q3: How does Idra-21's effect on NMDA receptors vary between synaptic and extrasynaptic localizations?
A3: Research on cultured cerebellar granule cells indicates that Idra-21 can differentially affect synaptic and extrasynaptic NMDA receptors. It has been shown to shorten the decay time of miniature excitatory postsynaptic currents (mEPSCs) mediated by NMDA receptors without affecting their peak amplitude. This suggests a more pronounced effect on the deactivation kinetics of synaptic NMDA receptors. The subunit selectivity for NR2B-containing receptors, which are often enriched at extrasynaptic sites, further suggests a complex interplay between the on-target AMPA receptor modulation and the off-target NMDA receptor inhibition.
Troubleshooting Guides
Problem: Inconsistent results in long-term potentiation (LTP) experiments.
Possible Cause: The dual effect of Idra-21 on both AMPA and NMDA receptors could lead to variability in LTP induction. While its primary action of enhancing AMPA receptor function would be expected to promote LTP, its inhibitory effect on NMDA receptors, which are crucial for LTP induction, could have a counteracting effect.
Solution:
-
Titrate Idra-21 Concentration: Use the lowest effective concentration of Idra-21 that potentiates AMPA receptor currents without significantly inhibiting NMDA receptor function. A careful dose-response analysis is critical.
-
Monitor NMDA Receptor Function: In parallel with LTP experiments, directly measure NMDA receptor-mediated currents to understand the extent of off-target inhibition at the concentrations of Idra-21 being used.
-
Consider Timing of Application: The timing of Idra-21 application relative to LTP induction protocols may be critical. Pre-incubation times should be optimized and standardized.
Problem: Difficulty replicating published findings on Idra-21's cognitive-enhancing effects in cellular models.
Possible Cause: The cellular environment and the specific receptor subtypes expressed can significantly influence the net effect of Idra-21. As mentioned, the off-target effects on NMDA receptors are subunit-specific.
Solution:
-
Characterize Your Cellular Model: Identify the specific AMPA and NMDA receptor subunits expressed in your cell line or primary culture. This will help in interpreting the observed effects of Idra-21.
-
Use Appropriate Controls: Employ specific antagonists for both AMPA and NMDA receptors to dissect the on-target and off-target effects of Idra-21 in your assays.
-
Refer to Detailed Protocols: Ensure your experimental conditions, including cell density, media composition, and drug preparation, are consistent with published methodologies.
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay | Reference |
| Off-Target: NMDA Receptor Inhibition | ||||
| Effect on Whole-Cell Currents | Reduction | Cerebellar Granule Cells | Electrophysiology | |
| Subunit Selectivity | More effective on NR1a-NR2B than NR1a-NR2A | HEK 293 Cells | Electrophysiology | |
| Neurotoxicity | ||||
| Neurotoxicity in normal conditions | Devoid of neurotoxicity up to 100 µM | Cerebellar Granule Neurons | Cell Viability Assay | |
| Neurotoxicity with Glutamate | Kills cultured neurons | Rat Hippocampal Neurons | Cell Viability Assay | |
| On-Target: Kainate Receptor Modulation | ||||
| EC50 for Potentiation | 568 ± 260 µM | Cerebellar Granule Neurons | Electrophysiology |
Experimental Protocols
Protocol 1: Assessment of Idra-21 Off-Target Effects on NMDA Receptors in Cultured Neurons
-
Cell Culture:
-
Culture primary cerebellar granule cells from postnatal day 8 rat pups.
-
Plate cells on poly-L-lysine coated coverslips at a density of 1.5 x 10^5 cells/cm².
-
Maintain cultures in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 25 mM KCl.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from neurons after 7-10 days in vitro.
-
Use an external solution containing (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
The internal solution should contain (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 2 ATP-Mg (pH 7.2).
-
Hold cells at a membrane potential of -70 mV.
-
-
Drug Application:
-
Prepare a stock solution of Idra-21 in DMSO. Dilute to the final desired concentration in the external solution immediately before application.
-
Apply NMDA (100 µM) and glycine (10 µM) to elicit NMDA receptor-mediated currents.
-
Co-apply Idra-21 with NMDA and glycine to assess its modulatory effect.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the NMDA-evoked currents in the absence and presence of Idra-21.
-
Perform a dose-response analysis to determine the IC50 of Idra-21 for NMDA receptor inhibition.
-
Protocol 2: Evaluation of Idra-21-Induced Neurotoxicity under Excitotoxic Conditions
-
Cell Culture:
-
Culture primary hippocampal neurons from embryonic day 18 rat pups.
-
Plate cells on poly-D-lysine coated plates.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
Treatment:
-
After 10-12 days in vitro, expose the neuronal cultures to glutamate (50 µM) alone or in combination with varying concentrations of Idra-21 for 24 hours.
-
Include a vehicle control (DMSO).
-
-
Neurotoxicity Assay:
-
Assess cell viability using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
Alternatively, use a fluorescent live/dead cell staining assay (e.g., Calcein-AM/Ethidium Homodimer-1).
-
-
Data Analysis:
-
Quantify the percentage of cell death in each treatment group relative to the control group.
-
Determine if Idra-21 potentiates glutamate-induced neurotoxicity in a dose-dependent manner.
-
Visualizations
Caption: Signaling pathway of Idra-21's on-target and off-target effects.
Caption: Experimental workflow for characterizing Idra-21's off-target effects.
References
Technical Support Center: Enhancing Idra-21 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of Idra-21 for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Idra-21 and what is its primary mechanism of action?
Idra-21 is a benzothiadiazine derivative and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its primary mechanism of action involves binding to a site on the AMPA receptor to reduce the rate of receptor desensitization, thereby enhancing excitatory synaptic transmission.[3][4] This modulation is believed to promote the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1]
Q2: What are the main challenges in administering Idra-21 for in vivo studies?
The primary challenge in administering Idra-21 is its poor solubility in aqueous solutions. Like many small molecule drug candidates, Idra-21 is hydrophobic, which can lead to low bioavailability when administered orally or via other systemic routes. This can result in inconsistent and suboptimal drug exposure in target tissues, such as the brain.
Q3: What are the recommended solvents and formulation strategies to improve Idra-21 bioavailability?
Several strategies can be employed to improve the solubility and bioavailability of Idra-21 for in vivo administration. These typically involve the use of co-solvents, surfactants, and complexing agents.
-
Co-solvent and Surfactant Formulations: A common approach is to first dissolve Idra-21 in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it in a vehicle containing polyethylene (B3416737) glycol (PEG) and a surfactant such as Tween 80.
-
Cyclodextrin Complexation: Another effective method is to use cyclodextrins, such as 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPβCD), to form inclusion complexes with Idra-21, thereby increasing its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Idra-21 in the final formulation. | The concentration of Idra-21 exceeds its solubility limit in the chosen vehicle. | - Increase the proportion of co-solvents (e.g., DMSO, PEG300) in the formulation.- Gently warm the solution while stirring.- Use sonication to aid dissolution.- Consider using a cyclodextrin-based formulation for higher concentrations. |
| Inconsistent behavioral or physiological effects in animal subjects. | Poor or variable bioavailability of Idra-21. | - Ensure the formulation is homogenous and free of precipitates before each administration.- Consider alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability remains low, though oral administration has been reported to be effective.- Optimize the formulation by adjusting the ratios of co-solvents, surfactants, or cyclodextrins. |
| Vehicle-induced side effects observed in control animals. | The chosen solvent or vehicle has its own biological effects. | - Minimize the concentration of organic solvents like DMSO to the lowest effective level. For mice, it is recommended to keep the DMSO concentration below 10% for normal strains and below 2% for more sensitive strains.- Always include a vehicle-only control group in your experimental design to account for any effects of the formulation itself. |
Experimental Protocols and Data
Formulation Protocols
Protocol 1: Co-solvent/Surfactant Formulation
This protocol is adapted from commercially available formulation guidelines.
-
Stock Solution Preparation: Dissolve Idra-21 in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be used to facilitate dissolution.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: Add the Idra-21 stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 2 mg/mL solution, add 1 part of the 20 mg/mL DMSO stock to 9 parts of the vehicle. Ensure thorough mixing.
Protocol 2: Cyclodextrin-Based Formulation
This protocol is based on methods described in primate studies.
-
Vehicle Preparation: Prepare a 5% (w/v) solution of 2-hydroxypropyl-beta-cyclodextrin (HPβCD) in sterile water or saline.
-
Suspension: Suspend the powdered Idra-21 directly into the HPβCD solution.
-
Solubilization: Stir the suspension vigorously, and if necessary, gently warm the solution to aid in the formation of the inclusion complex and achieve a clear solution.
Quantitative Data: In Vivo Dosages
The following table summarizes Idra-21 dosages used in various in vivo studies. Note that the optimal dose can vary depending on the animal model, the specific cognitive task, and the formulation used.
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Rats | Oral | 4-120 µmol/kg | Improved performance in water maze and passive avoidance tests. | |
| Rats | Oral (gavage) | 12 and 24 mg/kg | Increased neuronal injury in a global ischemia model. | |
| Rhesus Monkeys (Young) | Oral | 0.15-10 mg/kg | Significant improvement in delayed matching-to-sample task performance. | |
| Rhesus Monkeys (Aged) | Oral | 0.15-10 mg/kg | Improved task accuracy, though less robust than in young monkeys. | |
| Patas Monkeys | Oral | 3 or 5.6 mg/kg | Blocked alprazolam-induced learning deficits. |
Visualizations
Signaling Pathway of Idra-21
Caption: Mechanism of action for Idra-21 at the glutamatergic synapse.
Experimental Workflow: Formulation Preparation
Caption: Workflow for preparing Idra-21 formulations for in vivo studies.
Logical Relationship: Troubleshooting Guide
Caption: Troubleshooting logic for common issues in Idra-21 in vivo experiments.
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. wisepowder.com [wisepowder.com]
- 3. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (this compound): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistencies in Idra-21 Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting inconsistent experimental results with the nootropic compound Idra-21. The following guides and FAQs address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Idra-21?
Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It is a benzothiadiazine derivative and a chiral molecule, with the (+)-IDRA-21 enantiomer being the active form.[1] Its primary action is to reduce the desensitization of AMPA receptors, thereby enhancing excitatory synaptic transmission and promoting the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][3]
Q2: What are the potential off-target effects of Idra-21 that could influence experimental outcomes?
While primarily an AMPA modulator, some studies suggest that Idra-21 may have off-target effects that can contribute to result variability. Research has indicated that Idra-21 can also inhibit N-methyl-D-aspartate (NMDA) receptor-mediated events, with a degree of subunit selectivity. Additionally, there is evidence that Idra-21 can augment GABA-mediated synaptic responses, which could introduce confounding variables in behavioral and electrophysiological experiments.
Q3: Is Idra-21 neuroprotective or neurotoxic?
The neurotoxic potential of Idra-21 is a critical point of inconsistency in the literature. Under normal physiological conditions, Idra-21 is generally considered to have a low risk of neurotoxicity. However, in models of global ischemia or stroke, Idra-21 has been shown to exacerbate neuronal damage. This is likely due to the potentiation of AMPA receptor activation in the presence of excessive glutamate, leading to excitotoxicity. Therefore, the context of the experimental model (healthy vs. pathological) is a crucial determinant of its neuroprotective or neurotoxic effects.
Q4: How should Idra-21 be stored and handled?
Proper storage and handling are critical for maintaining the stability and efficacy of Idra-21. It should be stored at -20°C for long-term stability. For short-term use, solutions can be prepared, but it is recommended to use them on the same day. If storage of solutions is necessary, they should be kept at -20°C for up to one month.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cognitive Enhancement Effects
Question: We are observing significant inter-individual differences in the cognitive-enhancing effects of Idra-21 in our animal models. Some subjects show robust improvement, while others show little to no effect. Why is this happening and how can we mitigate it?
Possible Causes and Troubleshooting Steps:
-
Dose-Response Variability: Studies in rhesus monkeys have shown that the optimal dose for cognitive improvement can vary significantly between individual animals, with effective doses ranging from 0.15 mg/kg to 10 mg/kg.
-
Recommendation: Conduct a dose-finding study for your specific animal model and strain to determine the optimal dose for your experimental cohort. An "individualized best dose" approach, as described in primate studies, may be necessary.
-
-
Age of Subjects: The cognitive-enhancing effects of Idra-21 have been reported to be more pronounced in young adult animals compared to aged subjects.
-
Recommendation: Carefully consider and report the age of your experimental animals. If studying age-related cognitive decline, be aware that the effect size may be smaller and require a larger sample size to achieve statistical significance.
-
-
Task-Dependent Efficacy: The effectiveness of Idra-21 can depend on the cognitive domain being assessed and the difficulty of the task. For instance, in some studies with normal, non-impaired animals, Idra-21 showed no effect on learning rates, possibly due to a "ceiling effect" where performance was already optimal. However, significant improvements were noted in more challenging memory tasks.
-
Recommendation: Select behavioral paradigms that are sensitive to enhancement and avoid tasks where baseline performance is already at or near maximum. Consider using tasks with varying levels of difficulty to better assess the compound's efficacy.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results
Question: Our in vitro electrophysiology data show a clear potentiation of AMPA receptor currents with Idra-21, but our in vivo behavioral results are weak or inconsistent. What could be causing this disconnect?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: While Idra-21 is orally active and crosses the blood-brain barrier, its pharmacokinetic profile can influence its efficacy in vivo. Factors such as absorption, distribution, metabolism, and excretion can affect the concentration of the compound that reaches the target receptors in the brain.
-
Recommendation: Conduct pharmacokinetic studies in your animal model to determine the time course of Idra-21 concentration in the brain and plasma. This will help in optimizing the dosing regimen and timing of behavioral testing relative to drug administration.
-
-
Off-Target Effects In Vivo: As mentioned in the FAQs, Idra-21's modulation of NMDA and GABA receptors could lead to complex behavioral effects in vivo that are not apparent in isolated in vitro preparations.
-
Recommendation: Consider co-administering selective antagonists for NMDA or GABA receptors to dissect the contribution of these off-target effects to the observed behavioral outcomes.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the inconsistencies in reported results.
Table 1: Inconsistent Dose-Response in Cognitive Enhancement (Rhesus Monkeys)
| Study | Animal Model | Task | Effective Dose Range (Oral) | Average Optimal Dose (Oral) | Key Finding |
| Buccafusco et al., 2004 | Young Adult Rhesus Monkeys | Delayed Matching-to-Sample | 0.15 - 10 mg/kg | 1.9 mg/kg | Significant improvement in performance, with high inter-individual variability in optimal dose. |
| Buccafusco et al., 2004 | Aged Rhesus Monkeys | Delayed Matching-to-Sample | 0.15 - 10 mg/kg | Not specified | Less robust improvement compared to young adults; greater individual sensitivity to dose. |
| Hampson et al., 2011 | Young Pigtail Macaques | Delayed Non-matching-to-Sample | 2.5 mg/kg | 2.5 mg/kg | Significant improvement in a difficult version of the task. |
Table 2: Contrasting Effects on Neuronal Viability
| Study | Model | Condition | Idra-21 Concentration/Dose | Outcome |
| Impagnatiello et al., 1997 | Cultured Neurons | Normal | Up to 100 µM | Devoid of neurotoxicity. |
| Yamada et al., 1998 | Cultured Hippocampal Neurons | Glutamate Co-application | Not specified | Increased cell death. |
| Yamada et al., 1998 | In vivo (Rats) | Global Ischemia | 12 and 24 mg/kg (Oral) | Increased CA1 neuron loss. |
Detailed Experimental Protocols
Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is a generalized procedure based on established methods.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or powdered milk. The water temperature should be maintained at 24-26°C. A hidden platform is submerged approximately 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the animal is placed in the water facing the wall at one of four randomized starting positions (North, South, East, West).
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed.
-
The inter-trial interval is typically 10-15 minutes.
-
The latency to find the platform and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Delayed Matching-to-Sample (DMS) Task for Assessing Short-Term Memory
This protocol is a generalized procedure based on primate and rodent studies.
-
Apparatus: An operant chamber equipped with a central lever/light and two side levers/lights, and a food reward dispenser.
-
Training Phase:
-
Animals are trained to press the levers for a food reward.
-
They are then trained on a simultaneous matching-to-sample task where the sample and choice stimuli are presented at the same time.
-
-
Testing Phase (Delayed Matching-to-Sample):
-
A trial begins with the presentation of a sample stimulus (e.g., the central light is illuminated).
-
The animal must make an observing response (e.g., press the central lever).
-
A delay period of varying duration (e.g., 0, 4, 12, 24 seconds) is introduced.
-
After the delay, two choice stimuli are presented (e.g., the two side lights are illuminated).
-
The animal must press the lever corresponding to the original sample stimulus to receive a reward.
-
The accuracy of the choice is recorded for each delay interval.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified AMPA receptor signaling pathway modulated by Idra-21.
Caption: Troubleshooting workflow for inconsistent Idra-21 results.
References
mitigating potential side effects of Idra 21 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IDRA-21 in animal studies. The information is intended for scientists and drug development professionals to mitigate potential side effects and ensure the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is IDRA-21 and what is its primary mechanism of action?
IDRA-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It is a benzothiadiazine derivative and a chiral molecule, with the (+)-IDRA-21 enantiomer being the active form.[1] Its primary mechanism involves binding to AMPA receptors and reducing their desensitization, which enhances excitatory synaptic transmission and promotes long-term potentiation (LTP), a neural mechanism associated with learning and memory.[1][2][3]
Q2: What are the reported cognitive-enhancing effects of IDRA-21 in animal models?
In animal studies, IDRA-21 has been shown to significantly improve learning and memory. It is reportedly 10-30 times more potent than aniracetam (B1664956) in reversing cognitive deficits induced by scopolamine (B1681570) or alprazolam. A single dose can produce sustained cognitive enhancement for up to 48 hours. Studies in rhesus monkeys have demonstrated that oral administration of IDRA-21 improves performance in delayed matching-to-sample (DMTS) tasks, a measure of recognition memory.
Q3: What are the potential side effects of IDRA-21 in animal studies?
The most significant potential side effect of IDRA-21 is the exacerbation of neuronal damage under conditions of excessive glutamate (B1630785) receptor activation, such as global ischemia (stroke) or seizures. While it may not be neurotoxic under normal physiological conditions, its potentiation of AMPA receptor activity can be detrimental in excitotoxic scenarios. Anecdotal reports have mentioned behavioral side effects like aggression or mood swings, though these are not well-documented in controlled animal studies.
Q4: Is there a therapeutic window for the cognitive-enhancing effects of IDRA-21 versus its neurotoxic effects?
Yes, research suggests a significant therapeutic window. The doses of IDRA-21 that produce cognitive enhancement in animal models are considerably lower than those associated with neurotoxicity.
Troubleshooting Guides
Issue 1: Observing signs of neurotoxicity or unexpected adverse events.
Symptoms: Seizures, motor impairment, or post-mortem histological evidence of neuronal damage.
Potential Cause:
-
Excessive Dosage: The administered dose of IDRA-21 may be too high, leading to over-activation of AMPA receptors and subsequent excitotoxicity.
-
Underlying Pathophysiology: The animal model may have a predisposition to excitotoxic events (e.g., a stroke model, epilepsy model, or other conditions that compromise neuronal integrity). IDRA-21 can worsen neuronal damage in such cases.
Mitigation Strategies:
-
Dose Optimization:
-
Start with a low dose and titrate upwards to find the minimal effective dose for cognitive enhancement.
-
Refer to the dose-response data from published studies (see Table 1).
-
-
Careful Selection of Animal Models:
-
Avoid using IDRA-21 in animal models of stroke, epilepsy, or other conditions associated with excessive glutamate release, unless the experimental design specifically aims to study this interaction with appropriate neuroprotective countermeasures.
-
-
Co-administration with Neuroprotective Agents (Hypothetical/Investigational):
-
While not yet established for IDRA-21, research into excitotoxicity suggests that NMDA receptor antagonists could theoretically offer protection. However, this would require careful validation to avoid interfering with the cognitive-enhancing effects of IDRA-21.
-
Exploring agents that enhance GABAergic inhibition, such as GABA receptor agonists, may also be a potential avenue for mitigating excitotoxicity, as they can counterbalance excessive excitation.
-
Issue 2: Lack of cognitive enhancement at expected doses.
Potential Cause:
-
Suboptimal Dosage: The dose of IDRA-21 may be too low for the specific animal species, strain, or age group. There is individual variability in the optimal dose.
-
"Ceiling Effect": In healthy, young animals already performing at a high level on a cognitive task, it may be difficult to observe further improvement.
-
Pharmacokinetic Issues: Problems with the formulation, route of administration, or metabolism of the compound could be preventing it from reaching effective concentrations in the central nervous system.
Mitigation Strategies:
-
Dose-Response Study:
-
Conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions. Doses in rhesus monkeys have ranged from 0.15 to 10 mg/kg.
-
-
Task Difficulty:
-
Increase the cognitive demand of the behavioral task to avoid a ceiling effect. IDRA-21 has been shown to be more effective in tasks with a higher mnemonic load.
-
-
Review Administration Protocol:
-
Ensure the compound is properly solubilized and administered. For oral administration, ensure the gavage technique is correct.
-
Data Presentation
Table 1: Dose-Response Data for IDRA-21 in Animal Studies
| Species | Effect | Route of Administration | Dosage Range | Reference |
| Rhesus Monkey | Cognitive Enhancement (DMTS Task) | Oral | 0.15 - 10 mg/kg | |
| Rhesus Monkey | Average Optimal Dose for Cognitive Enhancement | Oral | 1.9 mg/kg | |
| Patas Monkey | Reversal of Alprazolam-Induced Cognitive Deficit | Oral | 3 - 5.6 mg/kg | |
| Rat | Exacerbation of Ischemic Neuronal Damage | Oral | 12 - 24 mg/kg | |
| Rat | Reversal of Scopolamine/Alprazolam-Induced Deficits | Oral | ED50 = 108 µmol/kg and 13 µmol/kg, respectively |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in Rodents (Water Maze)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Apparatus: A standard Morris water maze.
-
Procedure:
-
Acquisition Phase: Train rats to find a hidden platform in the water maze over several days.
-
IDRA-21 Administration: Administer IDRA-21 or vehicle orally at a predetermined dose (e.g., starting at 1 mg/kg and titrating up in different cohorts) 60 minutes before the retention trial.
-
Retention Trial: A day after the last acquisition trial, place the rat in the maze for a probe trial where the platform is removed.
-
-
Data Collection: Record the time spent in the target quadrant, the number of crossings over the former platform location, and the escape latency during the acquisition phase.
-
Expected Outcome: IDRA-21 treated rats are expected to show a significant increase in time spent in the target quadrant compared to vehicle-treated controls.
Protocol 2: Evaluation of Neurotoxicity in a Rodent Ischemia Model
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
IDRA-21 Administration: Administer IDRA-21 (e.g., 12 or 24 mg/kg) or vehicle orally.
-
Induction of Global Ischemia: After a set time post-IDRA-21 administration, induce transient global ischemia (e.g., via bilateral carotid artery occlusion and induced hypotension).
-
Recovery and Observation: Allow the animals to recover and monitor for any adverse neurological signs.
-
Histological Analysis: After a predetermined survival period (e.g., 7 days), perfuse the animals and prepare brain sections for histological staining (e.g., with cresyl violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.
-
-
Data Collection: Quantify the number of surviving neurons in the CA1 hippocampus.
-
Expected Outcome: Rats treated with higher doses of IDRA-21 are expected to show significantly greater neuronal loss in the CA1 region compared to vehicle-treated ischemic controls.
Visualizations
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. The effects of huperzine A and IDRA 21 on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (this compound): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Idra 21 and Aniracetam for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Idra 21 and aniracetam (B1664956), two synthetic nootropic compounds known for their cognitive-enhancing properties. The following sections detail their mechanisms of action, comparative efficacy based on preclinical data, experimental protocols, and safety profiles to inform research and development in the field of cognitive pharmacology.
Mechanism of Action: A Tale of Two Ampakines
Both this compound and aniracetam exert their primary cognitive-enhancing effects by acting as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their modulation is a key mechanism underlying synaptic plasticity, which is integral to learning and memory.[3]
This compound is a benzothiadiazine derivative that potently reduces the desensitization of AMPA receptors, thereby prolonging the synaptic response to the neurotransmitter glutamate.[4][5] This action enhances long-term potentiation (LTP), a cellular mechanism that strengthens synapses and is thought to be a cornerstone of memory formation.
Aniracetam , a member of the racetam family, also positively modulates AMPA receptors, though with significantly less potency than this compound. Its mechanism is multifaceted, as it has also been shown to influence other neurotransmitter systems. Aniracetam can increase the release of acetylcholine (B1216132) in the hippocampus, a brain region vital for memory. Furthermore, it may modulate dopaminergic and serotonergic systems, which could contribute to its reported anxiolytic and mood-enhancing effects.
References
- 1. The effects of this compound, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDRA-21 - Wikipedia [en.wikipedia.org]
- 3. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (this compound): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ampakines: Idra-21 vs. CX-516
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cognitive enhancement research, ampakines have emerged as a promising class of compounds due to their unique mechanism of action as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide provides a detailed, data-driven comparison of two notable ampakines: Idra-21, a benzothiadiazine derivative, and CX-516, a benzylpiperidine compound. This analysis is intended to assist researchers in making informed decisions for future studies and drug development programs.
At a Glance: Key Differences
| Feature | Idra-21 | CX-516 |
| Chemical Class | Benzothiadiazine Derivative | Benzylpiperidine Derivative |
| Potency | High | Low to Moderate |
| Duration of Action | Long-lasting (up to 48 hours) | Short half-life |
| Clinical Development | Preclinical | Limited clinical trials (disappointing results) |
In-Depth Comparison: Efficacy, Potency, and Mechanism of Action
Idra-21 and CX-516, while both classified as ampakines, exhibit distinct pharmacological profiles. Idra-21 has consistently demonstrated higher potency in preclinical studies.
Electrophysiological Effects
The primary mechanism of action for both compounds is the positive allosteric modulation of AMPA receptors, which enhances glutamatergic neurotransmission. This is achieved by slowing the deactivation and desensitization of the receptor, leading to a prolonged and amplified neuronal response to glutamate.
Table 1: Comparative Potency of Idra-21 and CX-516 on AMPA Receptor Function
| Parameter | Idra-21 | CX-516 | Source |
| EC50 for prolonging AMPAergic autaptic currents | 150 µM | Not directly comparable data found | [1] |
| EC50 for enhancing glutamate-evoked currents | Not directly comparable data found | 2.8 mM (in PFC pyramidal neurons) | [2] |
| Effect on field Excitatory Postsynaptic Potentials (fEPSPs) | 500 µM significantly increases amplitude and half-width | Not directly comparable data found | [3] |
| Relative Potency | More potent than CX-516 | Less potent than Idra-21 | [4] |
Enhancement of Long-Term Potentiation (LTP)
A key indicator of the potential for cognitive enhancement is the ability of a compound to facilitate Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. Both Idra-21 and CX-516 have been shown to promote LTP induction.
Table 2: Effects of Idra-21 and CX-516 on Long-Term Potentiation (LTP)
| Compound | Concentration | Experimental Model | Observed Effect on LTP | Source |
| Idra-21 | 500 µM | Rat Hippocampal Slices | Promoted the induction of LTP, enabling full potentiation with stimulation paradigms that were only partially effective in the absence of the drug. | [3] |
| CX-516 | Not specified | In vivo (rats) and in vitro (hippocampal slices) | Improves hippocampal long-term potentiation (LTP). |
Cognitive Enhancement in Animal Models
The ultimate test of a nootropic compound lies in its ability to improve cognitive function in behavioral tasks. Both Idra-21 and CX-516 have demonstrated pro-cognitive effects in various animal models.
Table 3: Cognitive Enhancement Effects of Idra-21 and CX-516 in Animal Models
| Compound | Animal Model | Behavioral Task | Dosing | Key Findings | Source |
| Idra-21 | Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Significant improvement in task performance, with effects lasting up to 48 hours after a single dose. | |
| CX-516 | Rats | Delayed Non-Matching-to-Sample (DNMS) | 35 mg/kg | Improved performance, particularly on trials with longer delays. |
Experimental Methodologies
Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
This technique is utilized to measure the ion flow through AMPA receptors in individual neurons.
Experimental Workflow:
References
- 1. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor trafficking pathways and links to dendritic spine morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDRA-21 - Wikipedia [en.wikipedia.org]
Validating Idra 21's Efficacy on Memory Consolidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Idra 21 with other prominent nootropic agents—Aniracetam, Piracetam, and Noopept—focusing on their validated effects on memory consolidation. The information presented is collated from preclinical and experimental studies to offer an objective overview for research and development purposes.
Comparative Analysis of Nootropic Agents on Memory Consolidation
The following table summarizes the quantitative data from key studies investigating the effects of this compound and its alternatives on memory consolidation. The data is presented to facilitate a direct comparison of their efficacy in various preclinical models.
| Compound | Animal Model | Memory Task | Dosage | Key Findings |
| This compound | Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Increased task accuracy by up to 34% for long-delay trials; effects lasted up to 48 hours after a single dose.[1] |
| Aniracetam | Healthy C57BL/6J Mice | Morris Water Maze | 50 mg/kg (oral) | No significant improvement in spatial learning or memory compared to placebo.[2][3] |
| Rats with Prenatal Ethanol Exposure | Two-way Active Avoidance | 50 mg/kg (oral) for 10 days | Reversed cognitive deficits, indicated by a significant increase in the number of avoidances.[4] | |
| Piracetam | Day-old Chicks | Passive Avoidance Task | 10 mg/kg and 50 mg/kg (i.p.) | Significantly increased recall for the task when tested 24 hours later.[5] |
| Ethanol-treated Mice | Passive Avoidance Task | 100 mg/kg (twice daily for 10 days) | Antagonized the learning impairment caused by ethanol, reflected by longer latency to enter the dark compartment. | |
| Noopept | Olfactory Bulbectomized Mice | Morris Water Maze | Not specified in abstract | Attenuated memory impairments associated with the lesion. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Delayed Matching-to-Sample (DMTS) Task for this compound
-
Subjects: Young and aged rhesus monkeys.
-
Apparatus: A computer-automated system presenting visual stimuli.
-
Procedure:
-
A sample stimulus (e.g., a colored shape) is presented to the monkey.
-
After a delay interval (ranging from seconds to minutes), two or more choice stimuli are presented.
-
The monkey is required to select the stimulus that matches the sample to receive a reward.
-
-
Drug Administration: this compound was administered orally at doses ranging from 0.15 to 10 mg/kg.
-
Data Collection: Task accuracy (percentage of correct responses) was recorded, particularly for trials with longer delay intervals, which are more demanding on memory.
Passive Avoidance Task for Piracetam
-
Subjects: Day-old chicks.
-
Apparatus: A two-compartment box with one illuminated and one dark compartment. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training: Chicks are placed in the illuminated compartment. When they cross over to the preferred dark compartment, they receive a mild, brief aversive stimulus (e.g., a foot shock).
-
Testing: After a set interval (e.g., 24 hours), the chicks are returned to the illuminated compartment, and the latency to re-enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
-
Drug Administration: Piracetam was administered intraperitoneally at doses of 10 mg/kg and 50 mg/kg.
-
Aversive Stimulus: In some protocols with chicks, a bead coated with a bitter-tasting substance (methyl anthranilate) is used as the aversive stimulus instead of a foot shock.
Morris Water Maze (MWM) for Aniracetam and Noopept
-
Subjects: Mice or rats.
-
Apparatus: A large circular pool (typically 1.2-2.0 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase: Animals are placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. This is typically conducted over several days with multiple trials per day.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Drug Administration: Aniracetam was administered orally at 50 mg/kg. The specific dosage for the cited Noopept study in olfactory bulbectomized mice was not detailed in the abstract.
-
Olfactory Bulbectomy (for Noopept studies): This surgical procedure involves the removal of the olfactory bulbs, which has been shown to induce cognitive deficits, providing a model to test the restorative effects of nootropics.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and its alternatives are believed to exert their effects on memory consolidation.
Experimental Workflow: A General Overview
This compound, Aniracetam, and Piracetam: AMPA Receptor Modulation
These compounds act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission, a key process in long-term potentiation (LTP) and memory formation.
Noopept: NGF and BDNF Signaling
Noopept is reported to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), neurotrophins crucial for neuronal survival, growth, and synaptic plasticity.
References
- 1. The effects of this compound, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of the Nootropic Agent IDRA-21: A Guide for Researchers
An objective analysis of the experimental data on the ampakine nootropic IDRA-21 across rodent and primate models, detailing its cognitive-enhancing effects and underlying molecular mechanisms.
IDRA-21, a benzothiadiazine derivative, has emerged as a potent nootropic agent with significant cognitive-enhancing properties demonstrated in various animal models. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, its mechanism of action is centered on enhancing excitatory neurotransmission. This guide provides a comprehensive cross-species comparison of the effects of IDRA-21, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows to support further research and drug development.
Quantitative Analysis of Nootropic Efficacy
The cognitive-enhancing effects of IDRA-21 have been quantified in both rodent and primate models, primarily through behavioral tasks assessing learning and memory. The following tables summarize the key findings from published studies.
Table 1: Effects of IDRA-21 on Cognitive Performance in Rhesus Monkeys
| Behavioral Task | Species | Dosing | Key Findings | Reference |
| Delayed Matching-to-Sample (DMTS) | Young Adult Rhesus Monkeys | 0.15-10 mg/kg (oral) | Significant improvement in task accuracy, with a 34% increase in accuracy on long-delay trials at the individualized best dose. Effects were sustained for up to 48 hours after a single dose.[1] | Buccafusco et al., 2004 |
| Delayed Matching-to-Sample (DMTS) | Aged Rhesus Monkeys (>20 years) | 0.15-10 mg/kg (oral) | Improved task accuracy, though the effects were less robust than in young monkeys. A robust increase in accuracy of up to 18% was observed for medium-delay trials at the best dose.[1] | Buccafusco et al., 2004 |
| Visual Recognition Memory (Delayed Non-Matching-to-Sample) | Young Pigtail Macaques | 2.5 mg/kg (oral) | Significantly improved memory performance on a difficult version of the task, with the largest improvement (from 68% to 80% accuracy) observed on the longest delay trials (90s).[2] | Deadwyler et al., 2010 |
Table 2: Effects of IDRA-21 on Cognitive Performance in Rats
| Behavioral Task | Species | Dosing | Key Findings | Reference |
| Water Maze | Sprague-Dawley Rats | 4-120 µmol/kg (oral) | Significantly better performance in a delayed retention trial compared to vehicle-treated rats.[2] | Zivkovic et al., 1995 |
| Reversal of Scopolamine-Induced Deficits | Sprague-Dawley Rats | Not specified | 10-30 times more potent than aniracetam (B1664956) in reversing cognitive deficits.[3] | Wikipedia |
| Reversal of Alprazolam-Induced Deficits | Sprague-Dawley Rats | Not specified | 10-30 times more potent than aniracetam in reversing cognitive deficits. | Wikipedia |
Table 3: Electrophysiological Effects of IDRA-21 in Rat Hippocampal Slices
| Preparation | Species | Concentration | Key Findings | Reference |
| Hippocampal Slices | Sprague-Dawley Rats | 500 µM | Significantly increased the amplitude and half-width of field excitatory postsynaptic potentials (fEPSPs) and promoted the induction of long-term potentiation (LTP). | Arai et al., 1996 |
Mechanism of Action: AMPA Receptor Modulation
IDRA-21 exerts its nootropic effects by acting as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site and attenuates the receptor's desensitization, thereby prolonging the synaptic response to glutamate. This enhancement of AMPA receptor-mediated signaling is believed to underlie the observed improvements in learning and memory, as it facilitates long-term potentiation (LTP), a cellular mechanism crucial for synaptic plasticity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Delayed Matching-to-Sample (DMTS) Task for Rhesus Monkeys
This task assesses short-term visual memory.
Apparatus: A computer-automated testing apparatus with a touch-sensitive screen.
Procedure:
-
Sample Presentation: A sample stimulus (e.g., a picture) is presented on the screen. The monkey is required to touch the stimulus.
-
Delay Interval: The screen goes blank for a predetermined delay period (e.g., 10s, 30s, 60s, 90s, 180s).
-
Choice Presentation: Two stimuli are presented: the original sample and a novel stimulus.
-
Response: The monkey must touch the stimulus that matches the original sample to receive a reward (e.g., a food pellet).
-
Inter-trial Interval: A brief period separates each trial.
Drug Administration: IDRA-21 is administered orally at varying doses (e.g., 0.15-10 mg/kg) prior to the testing session. Performance is compared to vehicle control sessions.
Morris Water Maze (MWM) Task for Rats
This task assesses spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Trials: Rats are placed in the pool from different starting locations and must find the hidden platform. They are allowed a set time (e.g., 60-90 seconds) to find it. If they fail, they are guided to the platform.
-
Probe Trial: After a retention interval (e.g., 24 hours), the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
Drug Administration: IDRA-21 is administered orally prior to the acquisition trials. Performance is compared to vehicle-treated control groups.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This technique measures synaptic plasticity in a controlled ex vivo environment.
Preparation:
-
Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from the brains of rats.
-
Incubation: Slices are maintained in an interface or submerged recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).
Procedure:
-
Baseline Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Baseline synaptic transmission is established by delivering single pulses at a low frequency.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
Post-HFS Recording: Single pulses are delivered again to monitor the potentiation of the fEPSP slope and amplitude over time.
Drug Application: IDRA-21 is bath-applied to the aCSF at a known concentration to assess its effect on baseline synaptic transmission and LTP induction.
Comparative Efficacy and Concluding Remarks
The available data consistently demonstrate that IDRA-21 is a potent cognitive enhancer across different species. In rats, it improves spatial memory and is significantly more potent than the racetam aniracetam in reversing cognitive deficits. In non-human primates, IDRA-21 enhances performance on tasks of visual recognition and working memory, with effects lasting for up to 48 hours after a single dose. The robust and sustained effects observed in primates are particularly noteworthy for translational potential.
The underlying mechanism, positive allosteric modulation of AMPA receptors leading to the facilitation of LTP, provides a clear biological basis for these cognitive-enhancing effects. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these findings.
Future research should aim to further elucidate the long-term effects of IDRA-21, explore its potential in a wider range of cognitive domains, and investigate its safety profile in more extensive preclinical studies. The cross-species consistency of its nootropic effects makes IDRA-21 a compelling candidate for further development as a therapeutic agent for cognitive disorders.
References
- 1. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of huperzine A and this compound on visual recognition memory in young macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDRA-21 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Idra-21 and Other Benzothiadiazine Derivatives for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Idra-21 with other benzothiadiazine derivatives and related compounds investigated for their cognitive-enhancing properties. The focus is on their performance as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, supported by experimental data.
Introduction to Benzothiadiazine Derivatives as Nootropics
Benzothiadiazine derivatives are a class of compounds known for a variety of pharmacological activities.[1] While historically recognized for their diuretic effects, a subset of these molecules has been identified as potent modulators of AMPA receptors, positioning them as promising candidates for cognitive enhancement.[1] These compounds, often referred to as "ampakines," enhance excitatory synaptic transmission by modulating the function of AMPA receptors, which are crucial for synaptic plasticity and, consequently, learning and memory.[2][3]
Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a prominent benzothiadiazine derivative that has demonstrated significant nootropic effects in preclinical studies.[2] Its primary mechanism of action is the positive allosteric modulation of AMPA receptors, leading to an attenuation of their desensitization. This guide compares Idra-21 to other relevant compounds, including another benzothiadiazine, cyclothiazide, the racetam aniracetam, and the structurally distinct compound sunifiram.
Mechanism of Action: AMPA Receptor Modulation
The cognitive-enhancing effects of Idra-21 and related benzothiadiazine derivatives are primarily attributed to their ability to potentiate AMPA receptor-mediated glutamatergic neurotransmission. They bind to an allosteric site on the AMPA receptor complex, distinct from the glutamate (B1630785) binding site. This binding event stabilizes the receptor in an open or partially open conformation, thereby reducing the rate of desensitization that normally occurs in the continued presence of glutamate. This prolonged receptor activation leads to an enhanced influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron, strengthening synaptic transmission and facilitating the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
References
Independent Replication of IDRA-21 Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IDRA-21, a potent ampakine nootropic, with other cognitive enhancers. The following sections summarize quantitative data from various studies, detail experimental protocols, and visualize key mechanisms, offering a comprehensive overview of the existing research landscape.
Comparative Performance Data
The following tables summarize the quantitative outcomes from various studies on IDRA-21 and comparable compounds, focusing on cognitive enhancement and electrophysiological effects.
Table 1: Cognitive Enhancement in Animal Models
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |
| IDRA-21 | Rhesus Monkeys (Young Adult) | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Significant improvement in DMTS performance, with a 34% increase in accuracy on long-delay trials at the best dose. Effects were sustained for up to 48 hours. | [2][3] |
| IDRA-21 | Rhesus Monkeys (Aged) | Delayed Matching-to-Sample (DMTS) | 0.15-10 mg/kg (oral) | Improved task accuracy, though less robust than in young monkeys. Showed up to an 18% increase in accuracy on medium-delay trials. | [2] |
| IDRA-21 | Pigtail Macaques (Young) | Delayed Non-Matching-to-Sample | 2.5 mg/kg (oral) | Significantly improved performance, particularly on the longest delay (90s), with an increase from 68% to 80% accuracy. | |
| IDRA-21 | Rats | Spatial Memory Task | Not Specified | Augmented spatial memory. | |
| Aniracetam (B1664956) | Mice (Adolescent, TARP γ-8 KO) | Novel Object Recognition, Contextual Fear Conditioning | 100 mg/kg (i.p.) | Ameliorated hyperactivity, and improved recognition memory and short- and long-term memory deficits. | |
| Aniracetam | Mice (Healthy, C57BL/6J) | Morris Water Maze, Fear Conditioning, Rotarod | 50 mg/kg (oral) | No significant alteration in cognitive or affective behavior in healthy mice. | |
| CX-516 | Rats (Long-Evans) | Delayed Non-Matching-to-Sample (DNMS) | 35 mg/kg | Marked and progressive increase in performance (up to 25% from baseline). |
Table 2: Electrophysiological Effects on Long-Term Potentiation (LTP)
| Compound | Preparation | Measurement | Concentration | Key Findings | Reference |
| IDRA-21 | Rat Hippocampal Slices | Field Excitatory Postsynaptic Potentials (fEPSPs) | 500 µM | Significantly increased the amplitude and half-width of fEPSPs and promoted the induction of LTP. | |
| Aniracetam | Rat Hippocampal Slices | Field Excitatory Postsynaptic Potentials (fEPSPs) | Not Specified | Increased AMPA receptor-mediated synaptic responses. The effect was reduced after LTP induction. | |
| CX-516 | Rat Hippocampal Slices | Miniature Excitatory Postsynaptic Currents (mEPSCs) | Not Specified | In a model of synaptic dysfunction, CX-516 restored mEPSC frequency and amplitude to near-normal levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols from the cited studies.
Cognitive Task: Delayed Matching-to-Sample (DMTS) with Rhesus Monkeys
-
Subjects: Young adult and aged rhesus monkeys.
-
Apparatus: Computer-automated testing apparatus.
-
Procedure: Monkeys were presented with a sample stimulus. After a delay period of varying length, they were required to identify the matching stimulus from a set of choices to receive a reward.
-
Drug Administration: IDRA-21 was administered orally at doses ranging from 0.15 to 10 mg/kg. A washout period of at least three days was allowed between drug sessions.
-
Data Analysis: Task accuracy (percentage of correct responses) was the primary measure, analyzed across different delay intervals.
Electrophysiology: Long-Term Potentiation (LTP) in Rat Hippocampal Slices
-
Subjects: Sprague-Dawley rats.
-
Preparation: Transverse hippocampal slices (400 µm) were prepared and maintained in an interface chamber.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway.
-
Drug Application: IDRA-21 was added to the perfusion medium at a concentration of 500 µM.
-
LTP Induction: A high-frequency stimulation protocol was used to induce LTP.
-
Data Analysis: The amplitude and slope of the fEPSPs were measured to quantify synaptic strength before and after drug application and LTP induction.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes described in the IDRA-21 literature.
References
- 1. IDRA-21 - Wikipedia [en.wikipedia.org]
- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys [pubmed.ncbi.nlm.nih.gov]
- 3. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Idra 21 and piracetam
A Comparative Analysis of Idra-21 and Piracetam (B1677957) for Cognitive Enhancement
This guide provides a detailed, objective comparison of Idra-21 and piracetam, two nootropic compounds that have garnered interest for their potential cognitive-enhancing effects. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, experimental data, and safety profiles.
Introduction
Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the benzothiadiazine class of molecules.[1] It is a chiral molecule, with the (+)-IDRA-21 enantiomer being the active form.[1] Research, primarily in animal models, suggests it has potent and long-lasting nootropic effects.[1]
Piracetam, developed in the 1960s, is considered the first nootropic drug and is a cyclic derivative of the neurotransmitter GABA.[2][3] Its mechanism of action is not fully understood but is believed to be multifactorial. While it has been studied for a variety of cognitive disorders, its clinical efficacy remains a subject of debate.
Mechanism of Action
The mechanisms by which Idra-21 and piracetam exert their effects are distinct. Idra-21 has a well-defined primary target, whereas piracetam's effects are thought to be more diffuse.
Idra-21: Positive Allosteric Modulation of AMPA Receptors
Idra-21's primary mechanism is to bind to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding attenuates the receptor's desensitization in the presence of the neurotransmitter glutamate. The result is a prolonged influx of cations (Na⁺ and Ca²⁺) into the neuron, which strengthens synaptic transmission. This enhancement of AMPA receptor function is believed to facilitate the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Some research also indicates that Idra-21 can negatively modulate NMDA receptors, showing a preference for NR2B-containing receptors.
Caption: Idra-21 Signaling Pathway.
Piracetam: A Multifaceted Mechanism
Piracetam's mechanism is not fully elucidated, but several pathways have been proposed. It does not appear to bind with high affinity to common neurotransmitter receptors. Instead, its cognitive effects may result from:
-
Increased Cell Membrane Fluidity : Piracetam is thought to interact with the polar heads of phospholipids (B1166683) in the cell membrane, potentially restoring membrane fluidity and improving the function of transmembrane proteins like receptors and ion channels.
-
Modulation of Neurotransmitter Systems : It may enhance the function of cholinergic (ACh) and glutamatergic (NMDA) systems by increasing the density of their receptors.
-
Enhanced Mitochondrial Function : Studies in rats suggest piracetam may increase oxygen consumption and ATP metabolism in the brain.
-
Vascular Effects : Piracetam can reduce red blood cell adhesion to blood vessel walls and decrease platelet aggregation, which may improve microcirculation in the brain.
Caption: Piracetam's Proposed Mechanisms.
Comparative Efficacy and Potency
Experimental data highlights a significant difference in the potency and observed efficacy between Idra-21 and piracetam.
Idra-21 has demonstrated robust cognitive-enhancing effects in various animal models. It is reported to be 10 to 30 times more potent than aniracetam (B1664956) (another racetam nootropic) in reversing cognitive deficits in rats. A key feature of Idra-21 is its long duration of action, with cognitive improvements observed for up to 48-72 hours after a single dose. In rhesus monkeys, oral administration of Idra-21 significantly improved performance on a difficult delayed matching-to-sample (DMTS) task, a measure of recognition memory. These effects have been observed in both young, healthy animals and aged animals with cognitive impairments.
Piracetam's efficacy is less clear, particularly in humans. While some meta-analyses have suggested a benefit for global cognitive function in older adults with cognitive impairment, others, including a 2001 Cochrane review and a 2024 meta-analysis, found insufficient evidence to definitively support its use for dementia or memory problems. Some studies indicate it may offer benefits for conditions like dyslexia in children and cortical myoclonus. The effects of piracetam appear to be more modest compared to the potent effects of Idra-21 seen in preclinical models.
Table 1: Comparative Efficacy and Potency
| Feature | Idra-21 | Piracetam |
|---|---|---|
| Primary Mechanism | Positive Allosteric Modulator of AMPA Receptors | Multiple proposed: ↑ Membrane Fluidity, Modulates ACh/Glutamate systems, ↑ Mitochondrial function |
| Potency | High; 10-30x more potent than aniracetam | Low; requires high doses (grams per day) |
| Effective Dose (Animal) | 0.15 - 10 mg/kg (oral, monkeys) | Not directly comparable; human doses are typically 1.2 - 4.8g/day for cognition |
| Duration of Action | Long-lasting; up to 48-72 hours after a single dose | Shorter half-life; requires multiple daily doses |
| Key Preclinical Finding | Significant improvement in DMTS task in young and aged monkeys | Improves membrane fluidity; enhances neuroplasticity |
| Clinical Evidence | Not clinically developed for human use | Conflicting; some evidence for mild cognitive impairment, but high-quality evidence is lacking |
Safety and Side Effect Profile
The safety profiles of the two compounds differ significantly, largely due to the limited research on Idra-21 in humans.
Idra-21 may pose a risk of neurotoxicity under certain conditions. While it does not appear to be neurotoxic under normal circumstances, it may exacerbate neuronal damage following events like stroke (global ischemia) or seizures. This is a potential concern for AMPA receptor potentiators, as over-activation can lead to excitotoxicity.
Piracetam is generally considered to be safe and well-tolerated, even at high doses. Side effects are typically mild and may include anxiety, insomnia, irritability, agitation, and headache. It is contraindicated in patients with cerebral hemorrhage due to its effects on platelet aggregation.
Table 2: Safety and Side Effect Profile
| Feature | Idra-21 | Piracetam |
|---|---|---|
| Common Side Effects | Dizziness, Anxiety, Headaches (reported anecdotally) | Hyperkinesia, weight gain, anxiety, insomnia, agitation, headache |
| Serious Adverse Events | Potential to worsen neuronal damage in ischemia or seizure | Contraindicated in patients with cerebral hemorrhage |
| Human Safety Data | Very limited; not approved for human use | Extensive clinical use; generally regarded as safe |
Experimental Protocols
The cognitive effects of nootropics like Idra-21 and piracetam are typically assessed using behavioral paradigms in animal models.
Representative Experiment: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
This protocol is used to assess visual recognition memory, a domain where Idra-21 has shown significant effects.
-
Subjects : Young adult or aged rhesus monkeys.
-
Apparatus : A computer-automated test system with a touch-sensitive screen.
-
Training : Monkeys are trained to perform the DMTS task. A "sample" image is presented, which the monkey must touch. After a delay period (e.g., 10s to 90s), the sample image is presented alongside a novel image. A reward (e.g., a food pellet) is given for correctly touching the original sample image.
-
Procedure :
-
Baseline : The animal's baseline performance on the task across various delay intervals is established by administering a vehicle (e.g., water or saline).
-
Drug Administration : Idra-21 (e.g., 0.15-10 mg/kg) or a placebo is administered orally a set time before the testing session.
-
Testing : The monkey performs a session of DMTS trials. Performance is measured by the percentage of correct responses, particularly at longer, more difficult delay intervals.
-
Washout : A sufficient period (e.g., 3+ days for Idra-21 due to its long-lasting effects) is allowed between drug administrations to prevent carryover effects.
-
-
Data Analysis : The percentage of correct trials under drug conditions is compared to the vehicle baseline using statistical tests (e.g., ANOVA, t-tests) to determine if the compound produced a significant improvement in performance.
Caption: Preclinical Nootropic Testing Workflow.
Conclusion for a Professional Audience
The comparative analysis of Idra-21 and piracetam reveals two compounds at different stages of scientific understanding and with fundamentally different profiles.
-
Idra-21 represents a targeted approach to cognitive enhancement. Its well-defined mechanism as a potent AMPA receptor positive allosteric modulator and its robust, long-lasting efficacy in preclinical models make it a valuable tool for neuroscience research into the mechanisms of learning and memory. However, the lack of human clinical data and potential for excitotoxicity-related side effects mean its therapeutic potential is currently unrealized and requires significant further investigation.
-
Piracetam has a long history of clinical use and a favorable safety profile. However, its mechanism of action remains poorly defined, and clinical evidence for its efficacy in treating cognitive disorders is inconsistent and often of low quality. For drug development professionals, piracetam may serve as a historical benchmark, but its ambiguous mechanism and modest effects make it a less attractive candidate for developing novel, targeted cognitive enhancers compared to compounds like Idra-21.
References
Unlocking Cognitive Enhancement: A Comparative Analysis of IDRA-21, Aniracetam, and Huperzine A
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of therapeutic interventions for cognitive decline, a diverse array of compounds has emerged, each with unique mechanisms and potential benefits. This guide provides a comprehensive, data-driven comparison of three prominent nootropic agents: IDRA-21, Aniracetam, and Huperzine A. By examining their therapeutic potential through preclinical data, this report aims to equip researchers and drug development professionals with the critical information needed to inform future research and development efforts.
At a Glance: Comparative Efficacy
The following tables summarize the available quantitative data from preclinical studies on IDRA-21, Aniracetam, and Huperzine A in two standard behavioral assays for learning and memory: the Morris Water Maze and the Passive Avoidance Test. Direct head-to-head comparative studies are limited; therefore, the data is presented for each compound individually to facilitate an informed, albeit indirect, comparison.
Table 1: Performance in the Morris Water Maze
| Compound | Species | Dosage | Effect on Escape Latency | Source |
| IDRA-21 | Rat | 4-120 µmol/kg (oral) | Significantly better performance in retention trials compared to vehicle.[1] | [1] |
| Aniracetam | Mouse | 50 mg/kg (oral) | No significant difference in escape latency or distance swam compared to control in healthy subjects.[2][3] | [2] |
| Huperzine A | Mouse | 0.05 mg/kg (i.g.) | Attenuated scopolamine-induced impairment of spatial memory. |
Table 2: Performance in the Passive Avoidance Test
| Compound | Species | Dosage | Effect on Step-Through Latency | Source |
| IDRA-21 | Rat | ED50 = 13 µmol/kg (vs. alprazolam) | Reduced performance impairment induced by alprazolam and scopolamine (B1681570). | |
| ED50 = 108 µmol/kg (vs. scopolamine) | ||||
| Aniracetam | Rat | 30 and 50 mg/kg (IP) | Significantly prolonged step-down latencies. | |
| 50 mg/kg (oral) | Prolonged step-down latencies. | |||
| Huperzine A | Chick | 25 ng (intracranial) | Reversed memory deficits induced by scopolamine and muscimol. |
Mechanisms of Action: Distinct Pathways to Cognitive Enhancement
The therapeutic potential of these compounds stems from their distinct interactions with key neurotransmitter systems involved in learning and memory.
IDRA-21 and Aniracetam: Modulating Glutamatergic Transmission
Both IDRA-21 and Aniracetam are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission. By binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site, these compounds reduce the receptor's desensitization, thereby prolonging the synaptic current and enhancing synaptic plasticity, a cellular correlate of learning and memory. Preclinical studies indicate that IDRA-21 is approximately 10 to 30 times more potent than Aniracetam in reversing cognitive deficits induced by scopolamine or alprazolam.
Huperzine A: Enhancing Cholinergic Function
In contrast, Huperzine A is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, Huperzine A increases the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a well-established strategy for improving cognitive function, particularly in conditions like Alzheimer's disease where there is a cholinergic deficit.
Experimental Protocols: A Guide to Preclinical Assessment
The following are detailed methodologies for the key behavioral experiments cited in this guide. These protocols provide a framework for the preclinical evaluation of nootropic compounds.
Morris Water Maze
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
The testing room should have various distal visual cues on the walls.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day.
-
For each trial, the animal is placed into the pool at one of four randomized starting positions.
-
The animal is allowed to swim and search for the hidden platform for a maximum of 60-120 seconds.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
The time to find the platform (escape latency) and the swim path are recorded for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
Passive Avoidance Test
The Passive Avoidance Test is a fear-motivated task used to assess learning and memory in rodents.
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door.
-
The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.
Procedure:
-
Training/Acquisition Trial:
-
The animal is placed in the light compartment.
-
After a brief habituation period, the guillotine door is opened.
-
When the animal enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild, brief foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Typically 24 hours later):
-
The animal is again placed in the light compartment.
-
The guillotine door is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds). No foot shock is administered during this trial.
-
A longer step-through latency in the retention trial compared to the training trial indicates successful memory of the aversive stimulus.
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative assessment of nootropic compounds.
Conclusion
IDRA-21, Aniracetam, and Huperzine A represent three distinct yet promising avenues for cognitive enhancement. IDRA-21 and Aniracetam, as AMPA receptor positive allosteric modulators, offer a mechanism for directly enhancing synaptic plasticity. The significantly higher potency of IDRA-21 in preclinical models suggests it may have a greater therapeutic window, though further research is required. Huperzine A, with its well-established role as an acetylcholinesterase inhibitor, provides a clinically validated approach to augmenting cholinergic neurotransmission.
The choice of which compound to advance in a drug development pipeline will depend on the specific therapeutic indication, the desired potency, and the target patient population. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in making these critical decisions and in designing future studies to further elucidate the therapeutic potential of these and other nootropic agents.
References
- 1. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Idra-21 and Other AMPA Receptor Modulators for Research Professionals
An In-depth Guide to the Potentiation Effects, Mechanisms, and Experimental Profiles of Key AMPAkines
For researchers and drug development professionals navigating the complex landscape of cognitive enhancers, understanding the nuanced differences between various AMPA receptor modulators is paramount. This guide provides a comprehensive comparison of Idra-21 against other notable AMPA modulators, including Aniracetam, Piracetam, Sunifiram, and Unifiram. The information is presented to facilitate objective evaluation, with a focus on experimental data, methodologies, and the underlying signaling pathways.
Comparative Efficacy and Potency
The potentiation of AMPA receptor function is a key determinant of the cognitive-enhancing effects of these compounds. The following tables summarize the available quantitative data on the efficacy and potency of Idra-21 and its counterparts. It is important to note that the data are compiled from various studies employing different experimental models and conditions, which should be taken into account when making direct comparisons.
| Compound | Test System | Parameter | Value | Reference |
| Idra-21 | Cultured Rat Hippocampal Neurons | EC50 (Prolongation of AMPAergic autaptic currents) | 150 µM | [1] |
| HEK293 Cells (human GluR1/2 receptors) | Concentration for doubling charge transfer | 70 µM | [2][3] | |
| Cultured Cerebellar Granule Neurons | Potentiation of KA-evoked current | 125 ± 18% | [4] | |
| In vivo (Rhesus Monkeys) | Effective Oral Dose (Cognitive Enhancement) | 0.15 - 10 mg/kg | [5] | |
| Aniracetam | In vitro | EC2x (Concentration to double glutamate (B1630785) response) | >3000 µM | |
| Unifiram | Rat Hippocampal CA1 Slices | EC50 (Enhancement of AMPA receptor-dependent currents) | ~27 nM | |
| Piracetam | Rat Hippocampal Slices | Concentration for modest fEPSP increase | 500 µM |
Relative Potency in Reversing Cognitive Deficits
| Compound | Comparison | Model | Reference |
| Idra-21 | 10-30 times more potent than Aniracetam | Reversal of scopolamine- or alprazolam-induced cognitive deficits in animals | |
| Sunifiram & Unifiram | Orders of magnitude more potent than Piracetam | Antiamnesic effects in animal models |
Mechanism of Action and Pharmacological Profile
While all the compounds discussed modulate the AMPA receptor, their precise mechanisms of action and broader pharmacological profiles exhibit notable differences.
| Compound | Primary Mechanism of Action on AMPA Receptor | Other Reported Mechanisms/Effects | Duration of Action | Noteworthy Side Effects |
| Idra-21 | Positive allosteric modulator; reduces desensitization and slows deactivation. | May negatively modulate NMDA receptors at higher concentrations. | Long-lasting, with effects observed up to 48 hours after a single dose. | May exacerbate neuronal damage in ischemic conditions. |
| Aniracetam | Positive allosteric modulator; primarily reduces desensitization. | Modulates NMDA receptors; affects dopamine (B1211576) and serotonin (B10506) systems. | Shorter duration than Piracetam. | Anxiety, insomnia, headaches, gastrointestinal discomfort (generally mild and transient). |
| Piracetam | Weak positive allosteric modulator. | May influence membrane fluidity and neurotransmitter systems (e.g., acetylcholine). | Half-life of 4-5 hours. | Generally considered to have a favorable safety profile with minimal side effects at typical dosages. |
| Sunifiram | Disputed direct action. Evidence for indirect AMPA receptor activation. | May act on the glycine (B1666218) site of the NMDA receptor; increases acetylcholine (B1216132) release; activates CaMKII and PKC. | Anecdotally reported to have a long duration of action. | Lack of formal safety data; anecdotal reports of anxiety, insomnia, and potential for severe adverse effects at high doses. |
| Unifiram | Disputed direct action. Evidence for indirect AMPA receptor activation. | Increases acetylcholine release. | Not well-documented. | Lack of formal safety data. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular consequences of AMPA receptor modulation and the methodologies used to assess these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the characterization of AMPA receptor modulators.
Whole-Cell Patch-Clamp Recording in Cultured Neurons
This technique is utilized to measure the potentiation of AMPA receptor-mediated currents by a test compound.
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cerebellum) are prepared and maintained in vitro.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).
-
Data Acquisition: The neuron is voltage-clamped at a holding potential (e.g., -60 mV). A brief application of glutamate or an AMPA receptor agonist is used to evoke an inward current. The test compound is then applied, and the agonist-evoked current is measured again to determine the degree of potentiation.
-
Parameters Measured: Key parameters include the peak amplitude of the current, the rate of desensitization (decay of the current in the continued presence of the agonist), and the rate of deactivation (decay of the current after rapid removal of the agonist).
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is often used to study the effects of modulators on specific, expressed AMPA receptor subtypes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired AMPA receptor subunits. The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Recording Setup: Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a set level.
-
Data Acquisition: The oocyte is perfused with a solution containing an AMPA receptor agonist to elicit an inward current. The test compound is then co-applied with the agonist to measure its modulatory effect on the current.
-
Advantages: This system allows for the study of specific receptor subunit combinations and is well-suited for screening compounds.
Electrophysiology in Acute Hippocampal Slices
This ex vivo preparation preserves the local synaptic circuitry, allowing for the study of modulatory effects on synaptic transmission.
-
Slice Preparation: The hippocampus is rapidly dissected from a rodent brain and sliced into thin sections (e.g., 300-400 µm) using a vibratome. The slices are maintained in an oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: A recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs), which represent the summed activity of many synapses. A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
Data Acquisition: Baseline synaptic responses are recorded. The test compound is then perfused over the slice, and the change in the fEPSP amplitude and/or waveform is measured to assess the compound's effect on synaptic transmission and plasticity, such as long-term potentiation (LTP).
Conclusion
Idra-21 stands out as a potent, long-acting AMPA receptor modulator with significant cognitive-enhancing effects demonstrated in preclinical models. Its potency appears to be substantially higher than that of Aniracetam and Piracetam. The piperazine (B1678402) derivatives, Sunifiram and Unifiram, exhibit even greater potency in some assays, although their precise mechanism of action on the AMPA receptor remains a subject of debate, with evidence suggesting an indirect modulatory role.
The choice of an appropriate AMPA modulator for research purposes will depend on the specific experimental goals, including the desired potency, duration of action, and the specific signaling pathways of interest. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers in the field of cognitive neuroscience and drug development. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative profiles of these intriguing compounds.
References
- 1. Aniracetam: Benefits, Side Effects, Dosage, and Interactions [verywellhealth.com]
- 2. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunifiram? - Page 50 - Brain Health - LONGECITY - Page 50 [longecity.org]
Safety Operating Guide
Proper Disposal of Idra-21: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Idra-21 based on available chemical and safety information. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Idra-21 (CAS No. 22503-72-6) is a benzothiadiazine derivative and a positive allosteric modulator of the AMPA receptor.[1][2] While some research suggests it has low neurotoxicity at therapeutic doses, it can exacerbate neuronal damage under specific conditions like ischemia.[1][3] Due to its biological activity and chlorinated heterocyclic structure, proper disposal is crucial to ensure laboratory safety and environmental protection.
Hazard Assessment and Waste Classification
As of this writing, Idra-21 is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). Therefore, its classification as hazardous or non-hazardous depends on whether it exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA):
-
Ignitability: Idra-21 is a solid and is not expected to be ignitable.
-
Corrosivity: As a neutral organic compound, it is not corrosive.
-
Reactivity: There is no indication that Idra-21 is reactive (e.g., explosive, water-reactive).
-
Toxicity: The primary concern for a bioactive compound like Idra-21 is its potential toxicity. While pharmacological studies provide some insight, this is distinct from the regulatory definition of toxicity for disposal, which is determined by the Toxicity Characteristic Leaching Procedure (TCLP).
Recommendation: In the absence of specific data classifying Idra-21 as non-hazardous, and given its potent biological activity, it is prudent to handle and dispose of it as a hazardous waste. Consult with your institution's EHS department for a final determination.
Quantitative Data Summary
The following table summarizes key quantitative data for Idra-21.
| Property | Value |
| CAS Number | 22503-72-6 |
| Molecular Formula | C₈H₉ClN₂O₂S |
| Molar Mass | 232.68 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol (B145695) |
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of Idra-21 and associated waste.
Personal Protective Equipment (PPE)
Before handling Idra-21 for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
A lab coat
All handling of solid Idra-21 should be conducted in a chemical fume hood to prevent inhalation of fine particles.
Disposal of Unused or Waste Idra-21 (Solid)
-
Segregation: Do not mix Idra-21 waste with other chemical waste streams unless directed to do so by your EHS department.
-
Containerization:
-
Place solid Idra-21 waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name ("Idra-21" and "7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide"), the CAS number (22503-72-6), and an indication of the hazards (e.g., "Toxic," "Bioactive").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management personnel.
Disposal of Contaminated Materials
Items such as weigh boats, pipette tips, and contaminated gloves should be disposed of as follows:
-
Collection: Place all solid waste contaminated with Idra-21 into a designated hazardous waste bag or container.
-
Labeling: The container must be clearly labeled as containing Idra-21 contaminated debris.
-
Disposal: This waste should be collected by your institution's hazardous waste program for high-temperature incineration.
Disposal of Empty Idra-21 Containers
-
Decontamination: If the container is to be disposed of as non-hazardous waste, it must be "RCRA empty." For a non-acute hazardous waste, this means that no more than 3% by weight of the original contents remains. Given the uncertainty of Idra-21's classification, it is best to triple-rinse the container.
-
Rinse the container three times with a suitable solvent in which Idra-21 is soluble, such as ethanol or a small amount of DMSO followed by ethanol.
-
Important: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, after defacing the label. Confirm this procedure with your EHS department.
Experimental Protocol: Triple Rinse of Empty Containers
-
Initial Rinse: Add a small volume of a suitable solvent (e.g., ethanol) to the empty Idra-21 container. Secure the cap and swirl the container to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent into a designated hazardous waste container for chlorinated organic liquids.
-
Repeat: Repeat the rinsing process two more times.
-
Drying: Allow the container to air dry completely in a fume hood before disposal.
Mandatory Visualizations
Caption: Logical workflow for the disposal of Idra-21 and associated waste streams.
Caption: Decision pathway for the proper disposal of Idra-21.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Idra-21
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Idra-21, a positive allosteric modulator of the AMPA receptor. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your experimental results.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): When handling Idra-21, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure.
Table 1: Required Personal Protective Equipment for Handling Idra-21
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Respiratory | NIOSH-approved N95 respirator or higher. | Necessary when handling the powder form to prevent inhalation. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
First Aid Measures: In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures for Idra-21 Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that Idra-21 is managed safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Idra-21 should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C for long-term stability.
Preparation of Solutions
When preparing solutions, it is imperative to work in a well-ventilated fume hood to minimize inhalation exposure. Idra-21 is sparingly soluble in ethanol (B145695) and DMSO. For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
Disposal Plan
Proper disposal of Idra-21 and any contaminated materials is a critical step in the laboratory workflow. While specific institutional guidelines may vary, the following general procedures should be followed.
Waste Categorization:
-
Solid Waste: Unused Idra-21 powder, contaminated gloves, weigh boats, and other disposable materials.
-
Liquid Waste: Solutions containing Idra-21.
Disposal Procedure:
-
Segregation: All waste contaminated with Idra-21 must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name "Idra-21" and its concentration.
-
Containment:
-
Solid waste should be collected in a designated, sealed, and puncture-resistant container.
-
Liquid waste should be collected in a compatible, leak-proof container. Avoid mixing with other incompatible chemical waste.
-
-
Consultation: It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. They will provide guidance on the appropriate waste streams and disposal methods in compliance with local and national regulations.
-
Decontamination: All non-disposable equipment that has come into contact with Idra-21 should be thoroughly decontaminated. A standard laboratory detergent and water wash, followed by a rinse with an appropriate solvent (such as ethanol), is generally effective.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following is a representative protocol for a key behavioral experiment used to assess the cognitive-enhancing effects of Idra-21.
Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
This task is a widely used method to evaluate short-term visual memory.
Objective: To assess the effect of Idra-21 on the accuracy of performance in a visual recognition memory task.
Materials:
-
Idra-21
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Oral dosing equipment
-
Computerized testing apparatus with a touch-sensitive screen
-
Food rewards (e.g., pellets)
Procedure:
-
Acclimation and Training: Monkeys are first trained to perform the DMTS task to a stable baseline level of performance.
-
Task Paradigm:
-
A trial is initiated by the monkey touching a "start" stimulus on the screen.
-
A sample image is briefly presented, followed by a delay period.
-
After the delay, the sample image is presented along with one or more distractor images.
-
The monkey must select the image that matches the sample to receive a food reward.
-
The duration of the delay period can be varied to modulate the difficulty of the task.
-
-
Dosing:
-
Testing:
-
Testing sessions are conducted at specific time points after drug administration (e.g., 1, 24, and 48 hours) to assess the duration of the effect.[3]
-
-
Data Analysis: The primary outcome measure is the percentage of correct responses at each delay interval. Statistical analysis is performed to compare the performance under Idra-21 treatment with the vehicle control.
Quantitative Data from Preclinical Studies:
The following table summarizes the effective dose range of Idra-21 in enhancing cognitive performance in rhesus monkeys.
Table 3: Effective Dose of Idra-21 in a Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
| Species | Task | Effective Dose Range (Oral) | Key Finding |
| Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg | Significant improvement in task accuracy, with effects lasting up to 48 hours after a single dose. |
Mechanism of Action: Signaling Pathway
Idra-21 exerts its cognitive-enhancing effects primarily through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate (B1630785) receptors.
Caption: Idra-21 enhances synaptic transmission by modulating AMPA receptors.
The binding of Idra-21 to a site on the AMPA receptor distinct from the glutamate binding site potentiates the receptor's response to glutamate. This leads to a prolonged opening of the ion channel, increased cation influx, and enhanced synaptic plasticity, which is believed to be the underlying mechanism for its effects on learning and memory.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Idra-21.
Caption: A streamlined workflow for in vivo cognitive testing with Idra-21.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly investigate the therapeutic potential of Idra-21 while maintaining the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
